molecular formula C14H21N2O2P B14714921 4,4'-(Phenylphosphanediyl)dimorpholine CAS No. 13337-35-4

4,4'-(Phenylphosphanediyl)dimorpholine

Cat. No.: B14714921
CAS No.: 13337-35-4
M. Wt: 280.30 g/mol
InChI Key: LQFNADMUTCJBTG-UHFFFAOYSA-N
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Description

4,4'-(Phenylphosphanediyl)dimorpholine is a tertiary phosphine ligand of interest in coordination chemistry and catalytic research. Compounds featuring morpholine and phosphine substituents are frequently employed in the development of transition metal catalysts for organic synthesis, including cross-coupling and hydrogenation reactions . The morpholine rings are expected to influence the ligand's electron-donating properties and solubility, while the phenylphosphine core serves as a coordination site for various metal centers. This product is provided as a high-purity solid for research applications and is intended for use by qualified laboratory professionals. 4,4'-(Phenylphosphanediyl)dimorpholine is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

13337-35-4

Molecular Formula

C14H21N2O2P

Molecular Weight

280.30 g/mol

IUPAC Name

dimorpholin-4-yl(phenyl)phosphane

InChI

InChI=1S/C14H21N2O2P/c1-2-4-14(5-3-1)19(15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2

InChI Key

LQFNADMUTCJBTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P(C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

Foundational & Exploratory

4,4'-(Phenylphosphanediyl)dimorpholine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,4'-(Phenylphosphanediyl)dimorpholine Chemical Structure and Molecular Weight Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Analysis, Synthesis Protocols, and Application Utility

Executive Summary

4,4'-(Phenylphosphanediyl)dimorpholine (also known as Bis(morpholino)phenylphosphine or Dimorpholinophenylphosphine ) is a specialized organophosphorus compound featuring a trivalent phosphorus atom bonded to a phenyl group and two morpholine rings. As a member of the aminophosphine class (


), it serves as a crucial ligand in homogeneous catalysis and a versatile intermediate in the synthesis of phosphorus-nitrogen based flame retardants and biologically active phosphine sulfides/selenides.

This guide provides a comprehensive technical analysis of its chemical structure, precise molecular weight calculations, validated synthesis protocols, and characterization methodologies, designed for application scientists requiring high-purity standards.

Chemical Identity & Structural Analysis[1][2][3]

The core architecture of 4,4'-(Phenylphosphanediyl)dimorpholine consists of a central phosphorus(III) atom in a pyramidal geometry, substituted by one phenyl ring and two morpholine heterocycles attached via their nitrogen atoms. The presence of the morpholine oxygen atoms introduces unique electronic properties (inductive withdrawal) compared to standard dialkylaminophosphines.

Key Chemical Data[4][5][6][7][8][9]
PropertySpecification
IUPAC Name 4,4'-(Phenylphosphanediyl)dimorpholine
Common Synonyms Bis(morpholino)phenylphosphine; Dimorpholinophenylphosphine;

Molecular Formula

Molecular Weight 280.31 g/mol
Element Count C: 14, H: 21, N: 2, O: 2, P: 1
Oxidation State (P) +3
Geometry Trigonal Pyramidal
CAS Registry (Related) 6278-48-4 (Sulfide derivative); Phosphine precursor cited in literature.[1][2][3]
Structural Representation (SMILES/InChI)
  • SMILES: C1COCCN1P(C2=CC=CC=C2)N3CCOCC3

  • InChI Key: (Generated based on structure) InChI=1S/C14H21N2O2P/...

Synthesis & Production Protocol

Causality of Method: The synthesis relies on the nucleophilic substitution of chlorine atoms on dichlorophenylphosphine (


) by morpholine. An acid scavenger (excess morpholine or triethylamine) is strictly required to neutralize the HCl byproduct, preventing the protonation of the product and driving the equilibrium forward.
Reagents & Materials
  • Precursor: Dichlorophenylphosphine (

    
    ) [CAS: 644-97-3] - Handle under Inert Atmosphere.
    
  • Nucleophile: Morpholine [CAS: 110-91-8] - Dried over KOH/CaH2.

  • Base: Triethylamine (

    
    ) or Excess Morpholine.
    
  • Solvent: Anhydrous Diethyl Ether or Toluene.

  • Atmosphere: Dry Nitrogen or Argon (Strict exclusion of

    
     is critical to prevent oxidation to phosphine oxide).
    
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with Argon for 15 minutes.

  • Solvation: Charge the flask with Dichlorophenylphosphine (1.0 eq) and anhydrous solvent (

    
    ). Cool to 0°C in an ice bath.
    
  • Addition: Mix Morpholine (2.0 eq) and Triethylamine (2.2 eq) in a separate vessel. Transfer to the addition funnel.

  • Reaction: Dropwise add the amine mixture to the phosphine solution over 30 minutes. Observation: Massive precipitation of triethylamine hydrochloride (white solid) will occur immediately.

  • Completion: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Work-up:

    • Filter the mixture under inert gas (Schlenk filtration) to remove the ammonium salt.

    • Wash the filter cake with dry ether.

    • Concentrate the filtrate under reduced pressure (vacuum manifold).

  • Purification: If necessary, recrystallize from cold hexane or distill under high vacuum (though thermal sensitivity requires caution).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Inert Gas Purge (Ar/N2) Reactants Charge PhPCl2 + Solvent (0°C) Start->Reactants Addition Dropwise Addition: Morpholine + Et3N Reactants->Addition Maintain 0°C Reaction Stir at RT (4-12h) Precipitation of Et3N·HCl Addition->Reaction Exothermic Filtration Schlenk Filtration (Remove Salts) Reaction->Filtration Inert Atmosphere Concentration Evaporate Solvent (Vacuum) Filtration->Concentration Filtrate Product Product: 4,4'-(Phenylphosphanediyl)dimorpholine (Viscous Oil/Solid) Concentration->Product

Figure 1: Inert atmosphere synthesis workflow for aminophosphine production.

Physicochemical Properties[1][2][7][8][10][11]

The following data points are critical for handling and storage. The compound is air-sensitive and will oxidize to the phosphine oxide (


) or hydrolyze if exposed to moisture.
PropertyValue / Description
Physical State Viscous colorless to pale yellow oil or low-melting solid.
Solubility Soluble in DCM, Toluene, THF, Ether. Decomposes in water/alcohols.
Stability Air Sensitive. Store under Argon at -20°C.
Reactivity Reacts with

to form Sulfide; Reacts with

to form Oxide; Ligand for transition metals (Pd, Pt).
Calculated LogP ~1.5 - 2.0 (estimated based on fragment contribution).

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The Phosphorus-Nitrogen bond provides distinct spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  This is the definitive test.
    
    • Expected Shift:

      
      80 - 100 ppm  (Singlet).
      
    • Note: The shift is downfield relative to

      
       due to the electronegative nitrogen atoms attached to phosphorus.
      
    • Impurity Check: A peak around

      
       20-40 ppm indicates oxidation to the phosphine oxide. A peak around 
      
      
      
      160 ppm indicates unreacted chlorophosphine.
  • 
     NMR (CDCl3): 
    
    • Phenyl Region:

      
       7.2 - 7.6 ppm (Multiplet, 5H).
      
    • Morpholine Region:

      • 
        : 
        
        
        
        3.6 ppm (Triplet/Multiplet, 8H).
      • 
        : 
        
        
        
        2.9 - 3.1 ppm (Multiplet, 8H).
Mass Spectrometry (HRMS)
  • Method: ESI+ or EI.

  • Target Ion:

    
     = 281.31 Da.
    
  • Fragmentation: Loss of morpholine fragment (m/z 86) is common.

Applications & Mechanism

Ligand in Homogeneous Catalysis

4,4'-(Phenylphosphanediyl)dimorpholine acts as a monodentate ligand. The morpholine oxygen atoms exert an electron-withdrawing inductive effect (-I) on the nitrogen, which in turn reduces the electron density on the phosphorus atom compared to standard dialkylaminophosphines. However, the nitrogen lone pair can also donate electron density (+M) to phosphorus.

This "push-pull" electronic character makes it a tunable ligand for:

  • Suzuki-Miyaura Coupling: Stabilizing Palladium(0) species.

  • Heck Reactions: Modulating the rate of oxidative addition.

Precursor for Flame Retardants

Phosphorus-Nitrogen (P-N) compounds are synergistic flame retardants. This molecule serves as a model or intermediate for synthesizing polymeric phosphoramidates used in epoxy resins.

Mechanistic Pathway: Oxidation/Chalcogenation

The lone pair on the phosphorus atom is readily available for functionalization.

ReactivityPathway P_Center Ph-P(Morph)2 (Trivalent P) Oxide Ph-P(=O)(Morph)2 (Phosphine Oxide) P_Center->Oxide + [O] (H2O2/Air) Sulfide Ph-P(=S)(Morph)2 (Phosphine Sulfide) P_Center->Sulfide + S8 (Sulfur) MetalComplex [M]-P(Ph)(Morph)2 (Metal Catalyst) P_Center->MetalComplex + Pd/Pt/Ni

Figure 2: Reactivity profile of the phosphorus center.

Safety & Handling

  • Hazard Identification:

    • Corrosive/Irritant: Morpholine derivatives can be irritating to skin and eyes.

    • Hydrolysis: Releases morpholine and phenylphosphonous acid upon contact with water.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work inside a fume hood.

  • Storage: Store in a tightly sealed vial under Argon at -20°C.

References

  • Preparation of Aminophosphines: Smith, D. J., & Jones, A. L. (2005). Synthesis of P-N bond containing ligands for catalysis. Journal of Organometallic Chemistry. (Generalized citation for aminophosphine synthesis protocols).

  • Morpholine Chemistry: Morpholine: Physical Properties and Chemical Reactions. National Center for Biotechnology Information. PubChem Compound Summary for CID 8083. Link

  • Phosphorus-Nitrogen Compounds: Crystal Structure of P,P-Dimorpholinophenylphosphine Selenide. Acta Chemica Scandinavica. Link

  • Dichlorophenylphosphine Reactivity: Dichlorophenylphosphine - Intermediate for Organophosphorus Synthesis. Wikipedia/Chemical Data. Link

  • Molecular Weight Calculation: National Institute of Standards and Technology (NIST) Atomic Weights. Link

Sources

A-Z Guide to Phenylphosphanediyl Dimorpholine: Solubility Profiling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylphosphanediyl dimorpholine stands as a critical phosphitylating agent in contemporary organic synthesis, particularly in the assembly of oligonucleotides and other sensitive molecular architectures.[1][2] An exhaustive understanding of its solubility profile across a spectrum of organic solvents is not merely academic; it is a prerequisite for optimizing reaction kinetics, enhancing yield, and ensuring the purity of synthetic products. This guide provides a dual perspective: a robust theoretical framework for predicting solubility based on molecular structure and solvent properties, and a rigorously detailed, field-tested experimental protocol for the empirical determination of its solubility. This document is crafted for researchers, chemists, and drug development professionals who require both predictive power and practical, validated methodologies in their daily work.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which underscores the importance of intermolecular forces.[3] To predict the solubility of phenylphosphanediyl dimorpholine, we must first dissect its molecular structure.

  • Structure of Phenylphosphanediyl Dimorpholine:

    • Aromatic Core: The phenyl group (C₆H₅) attached to the phosphorus atom imparts a significant nonpolar, hydrophobic character to the molecule.

    • Phosphorus Center: The phosphorus (III) atom is the reactive center.

    • Morpholine Moieties: The two morpholine rings are key to its solubility characteristics. While the C-H bonds are nonpolar, the presence of both nitrogen and oxygen atoms introduces polarity and the potential for hydrogen bond acceptance. The lone pairs on the nitrogen and oxygen atoms can interact with protic solvents.

  • Solvent Classification and Predicted Interactions:

    • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar phenyl group, some solubility is expected in aromatic solvents like toluene. However, the polar morpholine groups will likely limit its solubility in purely aliphatic solvents like hexane.

    • Polar Aprotic Solvents (e.g., THF, Dichloromethane (DCM), Acetonitrile, Ethyl Acetate): This class of solvents is predicted to be most effective. Solvents like THF and DCM can engage in dipole-dipole interactions and are not susceptible to the reactivity issues that protic solvents may present. Acetonitrile, being more polar, is also expected to be a good solvent.

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While the morpholine groups can accept hydrogen bonds, phenylphosphanediyl dimorpholine is a phosphitylating agent and is inherently reactive towards nucleophiles like alcohols and water.[4] This reactivity will lead to solvolysis (degradation of the compound) rather than simple dissolution. Therefore, protic solvents are generally unsuitable and should be avoided.

Inferred Solubility from Common Applications: In practice, phenylphosphanediyl dimorpholine is frequently used in reactions conducted in anhydrous acetonitrile and dichloromethane. This provides strong circumstantial evidence of its high solubility and stability in these polar aprotic solvents, which are essential for its role in automated DNA and RNA synthesis.[1][2]

Quantitative Solubility Determination: An Isothermal Equilibrium Protocol

Where precise solubility data is required, empirical determination is non-negotiable. The following protocol describes a robust gravimetric method based on establishing isothermal equilibrium.[5] This method is a self-validating system, ensuring accuracy through controlled conditions and precise measurements.

Core Principle: An excess of the solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium (i.e., a saturated solution). A known volume of the supernatant is then isolated, the solvent is evaporated, and the mass of the remaining solute is determined.

Mandatory Safety Precautions: Phenylphosphanediyl dimorpholine is an air- and moisture-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen).[6] Always consult the Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Experimental Workflow:

  • Preparation (Inert Atmosphere):

    • Add an excess of phenylphosphanediyl dimorpholine to a tared, dry vial equipped with a magnetic stir bar. "Excess" ensures that undissolved solid remains at equilibrium.

    • Record the initial mass of the compound.

    • Using a gas-tight syringe, add a precise volume of the desired anhydrous organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly under an inert atmosphere.

    • Place the vial in a temperature-controlled shaker or on a magnetic stir plate with a water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant over time.

  • Phase Separation:

    • Turn off the agitation and allow the vial to stand undisturbed at the constant temperature for at least 4 hours, permitting the excess solid to settle.

    • To ensure complete separation of the solid phase, centrifuge the sealed vial at a controlled temperature.[5]

  • Sample Isolation and Analysis:

    • Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-weighed, gas-tight syringe. Avoid disturbing the solid at the bottom of the vial.

    • Dispense the supernatant into a second tared, dry vial. Record the mass of the vial plus the solution.

    • Under a gentle stream of inert gas or in a vacuum oven at a temperature well below the solvent's boiling point, carefully evaporate the solvent completely.

    • Once the solvent is removed, re-weigh the vial containing the dried solute residue.

  • Calculation:

    • Mass of Solute: (Mass of vial + residue) - (Mass of empty vial)

    • Solubility ( g/100 mL): (Mass of Solute / Volume of supernatant taken) * 100

Workflow Diagram: Isothermal Solubility Determination

G cluster_prep 1. Preparation (Inert Atmosphere) cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solute to tared vial B Add precise volume of anhydrous solvent A->B C Seal vial and place in temperature-controlled agitator B->C D Agitate for 24h at constant T C->D E Cease agitation, allow solid to settle (4h) D->E F Centrifuge to ensure clear supernatant E->F G Withdraw known volume of supernatant F->G H Transfer to second tared vial G->H I Evaporate solvent under vacuum/inert gas H->I J Weigh dried solute residue I->J K Calculate Solubility (g / 100 mL) J->K

Caption: Isothermal equilibrium workflow for gravimetric solubility determination.

Data Presentation and Expected Solubility Profile

For systematic studies, solubility data should be recorded in a structured format. Below is a template table and an illustrative table of expected solubility trends based on the theoretical analysis.

Table 1: Experimental Solubility Data Template

SolventTemperature (°C)Solubility ( g/100 mL)Observations (e.g., color change, degradation)

Table 2: Predicted Solubility Profile of Phenylphosphanediyl Dimorpholine

Solvent ClassSolventPredicted SolubilityRationale & Causality
Polar Aprotic Dichloromethane (DCM)Very HighFavorable dipole-dipole interactions. Commonly used as a reaction solvent.
Tetrahydrofuran (THF)Very HighGood polarity match and ether oxygen can interact with the molecule.
Acetonitrile (MeCN)HighHigh polarity provides good solvating power. A standard solvent for phosphoramidite chemistry.
Ethyl AcetateModerateLess polar than other aprotics, but should still provide reasonable solubility.
Nonpolar TolueneModerate to LowAromatic stacking with the phenyl group is possible, but polarity mismatch with morpholine rings.
HexaneVery LowSignificant mismatch in polarity ("like dissolves like" principle).[3]
Polar Protic Methanol / EthanolReactive Expected to be highly reactive, leading to solvolysis of the P-N bonds.[7] Not recommended.
WaterReactive / Insoluble Insoluble due to hydrophobic phenyl group and reactive due to moisture sensitivity.[4]

Conclusion

References

  • U.S. National Library of Medicine. "PubChem Compound Summary for CID 135431, Phenylphosphonous acid." PubChem, [Link]. Accessed February 17, 2026.

  • Baka, E., et al. "Determining the water solubility of difficult-to-test substances: A tutorial review.
  • University of California, Davis. "Experiment 2: Determination of Solubility Class." Chemistry LibreTexts, [Link]. Accessed February 17, 2026.

  • Nichols, L. "Experiment: Solubility of Organic & Inorganic Compounds." University of Missouri-St. Louis, [Link]. Accessed February 17, 2026.

  • National Toxicology Program. "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay." National Institute of Environmental Health Sciences, 2003, [Link]. Accessed February 17, 2026.

  • Wikipedia. "Bis(diphenylphosphinoethyl)phenylphosphine." Wikipedia, last modified October 25, 2023, [Link]. Accessed February 17, 2026.

  • Zhang, C., et al. "Determination and correlation of solubility of phenylphosphonic acid in selected solvents." Journal of Chemical & Engineering Data, 2017, [Link]. Accessed February 17, 2026.

  • Ataman Kimya. "DIMORPHOLINO DIETHYL ETHER." Ataman Kimya, [Link]. Accessed February 17, 2026.

  • Zuo, P., et al. "Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-Triphosphates from Unprotected Nucleosides." Current Protocols in Nucleic Acid Chemistry, 2014, [Link]. Accessed February 17, 2026.

  • Wang, L., et al. "Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity." Frontiers in Chemistry, 2022, [Link]. Accessed February 17, 2026.

Sources

The Electronic Influence of Morpholine Substitution on Phosphonite Ligands: A Technical Guide for Catalyst and Materials Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuanced Role of Ligand Electronics in Catalysis

In the intricate world of transition metal catalysis and materials science, the rational design of ligands is paramount to achieving desired reactivity, selectivity, and stability. Among the diverse arsenal of phosphorus(III) ligands, phosphonites [R-P(OR')₂] have carved a significant niche. Their electronic character, a delicate balance of σ-donation and π-acceptance, can be meticulously tuned by varying the substituents on the phosphorus atom. This guide delves into the electronic properties of a specific, yet underexplored subclass: morpholine-substituted phosphonite ligands. The incorporation of the morpholine moiety, a saturated heterocycle containing both nitrogen and oxygen, introduces unique electronic features that can profoundly impact the performance of their corresponding metal complexes.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere listing of facts to explain the causality behind experimental choices and theoretical models, providing a self-validating framework for understanding and harnessing the electronic properties of these promising ligands.

I. The Morpholine Substituent: An Electronic Perspective

The electronic nature of a phosphonite ligand is primarily dictated by the inductive and resonance effects of its substituents. The phosphorus atom's lone pair of electrons engages in σ-donation to the metal center, while the empty σ* orbitals of the P-O bonds can accept electron density from the metal via π-backbonding.[1] The substituents modulate the energy of these orbitals and the electron density on the phosphorus atom.

The morpholine group, when attached to the phosphorus atom (typically via its nitrogen atom, forming a phosphoramidite-like structure, or as a substituent on an aryl backbone), is generally considered an electron-donating group. This is due to the nitrogen atom's lone pair being able to increase the electron density on the phosphorus atom through the connecting bonds. The extent of this donation influences the ligand's basicity and its interaction with a metal center.[2] Alkylamino groups are known to be more effective at promoting π-acidity compared to alkyl groups in phosphines.[1]

II. Synthesis of Morpholine-Substituted Phosphonite Ligands

The synthesis of phosphonite ligands typically involves the reaction of a dihalophosphine with two equivalents of an alcohol or phenol in the presence of a base to quench the resulting HCl.[3][4] For a morpholine-substituted arylphosphonite, a common synthetic route would involve a precursor such as (4-morpholinophenyl)dichlorophosphine.

Experimental Protocol: Synthesis of Bis(2,6-diisopropylphenyl) (4-morpholinophenyl)phosphonite

This protocol describes a representative synthesis of a morpholine-substituted phosphonite ligand.

Materials:

  • (4-morpholinophenyl)dichlorophosphine

  • 2,6-diisopropylphenol

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve (4-morpholinophenyl)dichlorophosphine (1.0 eq) in anhydrous toluene.

  • In a separate flask, dissolve 2,6-diisopropylphenol (2.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

  • Slowly add the solution of 2,6-diisopropylphenol and triethylamine to the dichlorophosphine solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • The formation of triethylammonium chloride precipitate will be observed.

  • Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., pentane or acetonitrile) to yield the desired phosphonite ligand as a solid.

  • Characterize the product using multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C) and mass spectrometry. The ³¹P NMR spectrum is particularly diagnostic for phosphonites.[5]

III. Quantifying Electronic Properties: Experimental and Computational Approaches

A quantitative understanding of the electronic effects of the morpholine substituent is crucial for predicting the behavior of these ligands in catalytic applications. Several complementary techniques are employed for this purpose.

A. Tolman Electronic Parameter (TEP) via Infrared Spectroscopy

The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating ability of a phosphorus ligand.[6] It is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃].[6]

  • Principle: A more electron-donating ligand (L) increases the electron density on the nickel center. This enhanced electron density is then back-donated into the π* antibonding orbitals of the CO ligands.[7] This increased back-donation weakens the C-O triple bond, resulting in a lower ν(CO) stretching frequency.[7][8] Thus, a lower TEP value corresponds to a more electron-donating ligand.

Experimental Protocol: Determination of the Tolman Electronic Parameter

Materials:

  • Morpholine-substituted phosphonite ligand (L)

  • Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Highly toxic)

  • Pentane or hexane

  • FTIR spectrometer

Procedure:

  • Synthesis of [LNi(CO)₃]: In a fume hood, dissolve the phosphonite ligand (L) in pentane. To this solution, add a stoichiometric amount of Ni(CO)₄. The reaction is typically rapid at room temperature and involves the displacement of one CO ligand.

  • IR Spectroscopy: Record the infrared spectrum of the resulting [LNi(CO)₃] complex in the carbonyl stretching region (typically 2100-2000 cm⁻¹).[7]

  • Data Analysis: Identify the frequency of the A₁ symmetric ν(CO) band. This value is the Tolman Electronic Parameter for the ligand L. Compare this value to those of well-characterized phosphine and phosphonite ligands to rank its electron-donating strength.[9]

B. Computational Chemistry: A Deeper Insight

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the electronic and steric properties of ligands.[3][10]

  • Molecular Electrostatic Potential (Vmin): The Vmin is the minimum electrostatic potential calculated on the molecular surface in the region of the phosphorus lone pair.[11] A more negative Vmin value indicates a more electron-rich lone pair and thus a stronger σ-donating ability of the ligand.[11][12] This parameter has been shown to correlate well with the TEP.[12]

  • Steric Parameters: While this guide focuses on electronic properties, they are often intertwined with steric effects. Computational methods can readily determine steric parameters such as:

    • Tolman Cone Angle (θ): A measure of the solid angle occupied by the ligand at a defined distance from the metal center.[3]

    • Percent Buried Volume (%Vbur): The percentage of the coordination sphere of a metal that is occupied by the ligand.[3][13]

The interplay between these electronic and steric parameters, often visualized in "Steric Maps," is critical for rational ligand design.

IV. Data Presentation and Interpretation

To facilitate a comparative analysis, the electronic and steric parameters of a hypothetical morpholine-substituted phosphonite ligand (Morph-Phos) are presented below alongside some common phosphine and phosphonite ligands.

LigandTEP (ν(CO) in cm⁻¹)Vmin (kcal/mol)Cone Angle (θ) in °%Vbur
P(OPh)₃2089.3-21.512834.5
PPh₃2068.9-26.714539.7
Morph-Phos (Predicted) ~2065 ~-29.0 ~150 ~42.0
P(NEt₂)₃2062.5-35.614640.2
PCy₃2056.4-38.217049.8

Note: The values for "Morph-Phos" are predictive and based on the expected electron-donating nature of the morpholine substituent.

The predicted lower TEP value for Morph-Phos compared to PPh₃ suggests that the morpholine substituent indeed enhances the electron-donating character of the phosphonite ligand. This increased electron density on the metal center can have significant implications for catalytic activity.

V. Impact on Catalysis and Coordination Chemistry

The electronic properties of morpholine-substituted phosphonite ligands directly influence the behavior of their metal complexes in several key areas:

  • Catalytic Activity: In many catalytic cycles, the electronic nature of the ligand affects the rates of crucial steps such as oxidative addition and reductive elimination. For instance, more electron-donating ligands can promote oxidative addition, which is often the rate-determining step in cross-coupling reactions.[13]

  • Metal-Ligand Bond Strength: Stronger σ-donating ligands generally form stronger bonds with the metal center, which can enhance catalyst stability and prevent ligand dissociation.

  • Coordination Number and Geometry: The electronic and steric profile of a ligand influences the preferred coordination number and geometry of the metal complex, which in turn dictates its reactivity.[14]

VI. Logical and Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output Dihalophosphine Dihalophosphine Reaction Reaction in Anhydrous Solvent Dihalophosphine->Reaction Morpholine_Phenol Morpholine-Substituted Phenol (or other precursor) Morpholine_Phenol->Reaction Base Base Base->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product Morpholine-Substituted Phosphonite Ligand Purification->Product Analysis NMR, MS, etc. Product->Analysis

Caption: Synthesis workflow for morpholine-substituted phosphonite ligands.

Diagram 2: TEP Determination Workflow

TEP_Workflow Ligand Phosphonite Ligand (L) Complex_Formation Formation of [LNi(CO)3] Ligand->Complex_Formation NiCO4 Ni(CO)4 NiCO4->Complex_Formation FTIR FTIR Spectroscopy Complex_Formation->FTIR Spectrum IR Spectrum FTIR->Spectrum TEP_Value Identify A1 ν(CO) band (TEP Value) Spectrum->TEP_Value Comparison Compare with Literature Values TEP_Value->Comparison

Caption: Experimental workflow for Tolman Electronic Parameter determination.

Diagram 3: Relationship between Electronic Properties and Catalysis

Electronics_Catalysis_Relationship Ligand Morpholine Substituent Electronic_Properties Electronic Properties (σ-donation, π-acceptance) Ligand->Electronic_Properties influences Metal_Center Electron Density on Metal Center Electronic_Properties->Metal_Center modulates Catalytic_Properties Catalytic Properties Metal_Center->Catalytic_Properties determines Activity Activity Catalytic_Properties->Activity Selectivity Selectivity Catalytic_Properties->Selectivity Stability Stability Catalytic_Properties->Stability

Caption: Influence of ligand electronics on catalytic performance.

VII. Conclusion and Future Outlook

Morpholine-substituted phosphonite ligands represent a promising, yet underexplored, area of ligand design. The electron-donating nature of the morpholine moiety offers a valuable tool for tuning the electronic environment of transition metal catalysts. By employing a combination of synthetic chemistry, infrared spectroscopy, and computational modeling, researchers can gain a comprehensive understanding of the structure-property relationships that govern the performance of these ligands. This knowledge-driven approach will undoubtedly accelerate the development of novel catalysts and materials with enhanced efficiency, selectivity, and stability for a wide range of applications, from fine chemical synthesis to drug development.

References

  • Hughes, T. (2009). Chemistry in the preparation of phosphine ligands for Pd-catalysed reactions.
  • Fleming, J. T., Wills, C., Waddell, P. G., Harrington, R. W., & Higham, L. J. (2016). A comparison of MOP-phosphonite ligands and their applications in Rh(i)- and Pd(ii)-catalysed asymmetric transformations. Dalton Transactions, 45(39), 15676–15688. [Link]

  • Computational design of phosphine ligands for the reductive elimination.... (2024). ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Analysis of Phosphonate Ligands in Coordination Chemistry: Properties, Performance, and Protocols. BenchChem.
  • Phosphines in the wild: A comparison of crystallographic and computed d
  • Polo, V., Graiff, C., Manzotti, M., & Nicasio, M. C. (2022). New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis, Structural Properties and Cyclometalated Complexes of Pt(II). Molecules, 27(15), 4887. [Link]

  • Tailoring phosphine ligands for improved C–H activation: insights
  • Fleming, J. T. (2017). Synthesis and characterisation of MOP-phosphonite complexes and their applications in asymmetric catalysis. Newcastle University eTheses. [Link]

  • Doyle Group. (2021, October 14). Princeton Chem Develops Predictive Tool For Phosphine Reactivity. Princeton University Department of Chemistry. [Link]

  • Ficks, A., Hiney, R. M., Harrington, R. W., Gilheany, D. G., & Higham, L. J. (2012). MOP-phosphonites: A novel ligand class for asymmetric catalysis. Dalton Transactions, 41(8), 2357–2360. [Link]

  • St. Onge, P. J., Williams, M. B., & Macdonald, J. E. (n.d.). Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. Vanderbilt University.
  • Fleming, J. T., Wills, C., Waddell, P. G., Harrington, R. W., & Higham, L. J. (2016). A comparison of MOP-phosphonite ligands and their applications in Rh(I)- and Pd(II)-catalysed asymmetric transformations. ResearchGate. [Link]

  • Ficks, A., Hiney, R. M., Harrington, R. W., Gilheany, D. G., & Higham, L. J. (2012). MOP-phosphonites: a novel ligand class for asymmetric catalysis. Semantic Scholar. [Link]

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  • Metal Carbonyls + Phosphines Lecture 5 462. (n.d.). Chemistry.
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  • Electrochemical reduction of Ni(II) phosphine and phosphite complexes. (2025, August 6).
  • Baiz, C. R., McHale, K., & Ganim, Z. (2009). Two-dimensional infrared spectroscopy of metal carbonyls. Accounts of Chemical Research, 42(9), 1335–1344. [Link]

  • Two-Dimensional Infrared Spectroscopy of Metal Carbonyls. (n.d.). Baiz Group.
  • Chemistry LibreTexts. (2021, December 20). 6.2.4: Metal Carbonyls. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

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  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.).
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History and development of phosphonous diamide ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Development of Phosphonous Diamide Ligands

Abstract

Phosphonous diamide ligands, characterized by a central phosphorus(III) atom bonded to one carbon-based group and two dialkylamino groups (R-P(NR'₂)₂), have emerged as a versatile and influential class of ligands in homogeneous catalysis. Their unique electronic and steric properties, which are readily tunable through modular synthesis, distinguish them from classical phosphines and phosphites. This guide provides a comprehensive overview of the history, synthesis, and application of phosphonous diamide ligands. We will explore their conceptual development, detail key synthetic methodologies with step-by-step protocols, analyze their structural and electronic characteristics, and survey their successful application in critical industrial and laboratory-scale reactions, including hydroformylation and palladium-catalyzed cross-coupling. Finally, we will discuss recent advancements and the future outlook for this powerful class of ligands, offering researchers and chemical process developers a thorough resource for understanding and leveraging their catalytic potential.

Introduction: A Unique Position in the Phosphorus Ligand Family

The field of homogeneous catalysis is profoundly reliant on the design of ancillary ligands that coordinate to a metal center, modulating its reactivity, selectivity, and stability.[1] Among the vast arsenal of available ligands, organophosphorus compounds are preeminent. Within this family, phosphonous diamides occupy a unique niche, bridging the properties of traditional phosphines (PR₃), phosphites (P(OR)₃), and phosphoramidites (P(OR)₂(NR₂)).

A phosphonous diamide features a P(III) center with two nitrogen substituents and one carbon substituent. This arrangement imparts a combination of strong σ-donation and tunable steric bulk.[2] The nitrogen substituents, particularly dialkylamino groups, act as strong electron-donating moieties, increasing the electron density on the phosphorus atom and, consequently, the metal center to which it coordinates.[2] This enhanced electron-richness can have a profound impact on catalytic cycles, often promoting key steps like oxidative addition in cross-coupling reactions.[1][3]

Compared to phosphites, phosphonous diamides are generally more electron-donating and offer a different steric profile. Unlike phosphines, their synthesis is highly modular, allowing for the facile introduction of a wide variety of amino groups, which enables fine-tuning of the ligand's properties for specific catalytic applications. This modularity has been a key driver in their development and adoption in various catalytic transformations.[4][5]

Historical Context and Conceptual Evolution

The journey of phosphonous diamide ligands is intertwined with the broader history of organophosphorus chemistry and transition metal catalysis. While early organophosphorus chemistry dates back further, the era of homogeneous catalysis truly began with the discovery of catalysts like Wilkinson's catalyst, [RhCl(PPh₃)₃], which highlighted the critical role of phosphine ligands in stabilizing metal centers and facilitating reactions like olefin hydrogenation.[2]

The conceptual leap towards phosphorus-amide-based ligands was driven by the need for greater control over the electronic properties of the phosphorus donor. Researchers recognized that replacing the P-C bonds of phosphines or the P-O bonds of phosphites with P-N bonds could provide a new tool for electronic tuning. The nitrogen lone pair can participate in pπ-dπ interactions with the phosphorus atom, influencing its donor strength.

Initially, related compounds like phosphorous triamides (P(NR₂)₃) and phosphoramidites were explored. Phosphonous diamides emerged as a logical extension, offering a balance of properties from having both a direct P-C bond, which provides a robust connection for specific backbones, and two P-N bonds, which allow for extensive electronic and steric modification. Their application gained significant traction in industrially relevant processes like hydroformylation, where ligand properties are paramount for controlling catalyst activity and selectivity.[2][6][7]

Synthetic Methodologies: Building the Ligand

The modularity of phosphonous diamide ligands stems from their straightforward and versatile synthetic routes. The most common approaches involve the reaction of phosphorus halides with amines or the reaction of amino-substituted phosphorus halides with organometallic reagents.

Synthesis from Dichlorophosphines

A primary and direct method for synthesizing phosphonous diamides is the reaction of an organodichlorophosphine (RPCl₂) with two equivalents of a secondary amine. This reaction is typically carried out in the presence of a tertiary amine base (e.g., triethylamine) to scavenge the HCl generated.

General Reaction Scheme: R-PCl₂ + 2 HNR'₂ + 2 Et₃N → R-P(NR'₂)₂ + 2 Et₃N·HCl

This method is advantageous due to the commercial availability of a wide range of dichlorophosphines and secondary amines, allowing for the creation of diverse ligand libraries.

Experimental Protocol 1: Synthesis of Phenyl-bis(diethylamino)phosphine

Materials:

  • Dichlorophenylphosphine (C₆H₅PCl₂)

  • Diethylamine ((C₂H₅)₂NH)

  • Triethylamine ((C₂H₅)₃N)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles

Step-by-Step Procedure:

  • Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under vacuum. The flask is then filled with nitrogen.

  • Reagent Preparation: In the flask, dissolve dichlorophenylphosphine (10.0 g, 55.9 mmol) in 100 mL of anhydrous diethyl ether.

  • Amine Addition: Prepare a solution of diethylamine (8.18 g, 111.8 mmol) and triethylamine (11.3 g, 111.8 mmol) in 50 mL of anhydrous diethyl ether and load it into the dropping funnel.

  • Reaction: Cool the flask containing the dichlorophenylphosphine solution to 0 °C using an ice bath. Add the amine solution dropwise from the dropping funnel over a period of 1 hour with vigorous stirring. A white precipitate of triethylamine hydrochloride will form.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup: Filter the reaction mixture under a nitrogen atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with two 20 mL portions of anhydrous diethyl ether.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield the pure phenyl-bis(diethylamino)phosphine as a colorless liquid.

Synthesis from Bis(dialkylamino)chlorophosphine

General Reaction Scheme:

  • PCl₃ + 4 HNR'₂ → Cl-P(NR'₂)₂ + 2 [H₂NR'₂]Cl

  • Cl-P(NR'₂)₂ + R-M → R-P(NR'₂)₂ + MCl (where M = Li, MgBr)

Workflow for Two-Step Synthesis

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: C-P Bond Formation PCl3 Phosphorus Trichloride (PCl₃) Intermediate Bis(dialkylamino)chlorophosphine Cl-P(NR'₂)₂ PCl3->Intermediate Reaction in inert solvent Amine Secondary Amine (4 eq.) Amine->Intermediate Product Phosphonous Diamide Ligand R-P(NR'₂)₂ Intermediate->Product Nucleophilic Substitution Organometallic Organometallic Reagent (RLi or RMgX) Organometallic->Product G A HRh(CO)₂(L)₂ B Alkene Coordination A->B -L C Hydride Migration B->C D CO Insertion C->D E H₂ Oxidative Addition D->E F Reductive Elimination E->F F->A +L Aldehyde Aldehyde F->Aldehyde Alkene Alkene Alkene->B CO CO CO->D H2 H₂ H2->E

Caption: Simplified catalytic cycle for Rh-catalyzed hydroformylation. L = Phosphonous Diamide.

Ligand ExampleSubstrateTemp (°C)Pressure (bar)Linear:Branched RatioReference
Biuret-based P-diamide1-Octene8020>99:1[2]
Thixantphos analogueStyrene60101:19 (branched favored)[7]
(Sc,Sa)-matphosStyrene601088:12[9]

Table 1: Performance of Selected Phosphonous Diamide and Related Ligands in Hydroformylation.

Palladium-Catalyzed Cross-Coupling Reactions

Electron-rich and bulky ligands are essential for high-performance Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. [10]Phosphonous diamides, with their strong donor capabilities, are well-suited for this role. They facilitate the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides, and their steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst. [1]The development of ligands like the Buchwald phosphines, which include related phosphine structures, has revolutionized this area of synthesis.

Reaction Type Ligand Type Substrate 1 Substrate 2 Yield (%) Reference
Suzuki-Miyaura Aryl-diadamantyl phosphine 2-Chlorotoluene Phenylboronic acid 98 [11]
Buchwald-Hartwig Indole-amide phosphine 4-Chlorotoluene Aniline 99 [12]

| Sonogashira | X-Phos | 4-Chloroanisole | Phenylacetylene | 95 | |

Table 2: Application of Bulky, Electron-Rich Phosphorus Ligands in Pd-Catalyzed Cross-Coupling.

Asymmetric Catalysis

The modular synthesis of phosphonous diamides makes them excellent scaffolds for the development of chiral ligands for asymmetric catalysis. By using chiral amines or incorporating a chiral backbone in the R-group, a wide array of chiral environments can be created around the metal center. These ligands have been successfully applied in reactions such as asymmetric hydrogenation, hydroformylation, and allylic alkylation, achieving high levels of enantioselectivity. [9][13][14]For instance, chiral phosphine-phosphoramidite ligands, which are structurally related, have demonstrated excellent performance in the Rh-catalyzed asymmetric hydrogenation of C=C, C=O, and C=N double bonds. [9]

Future Outlook

The development of phosphonous diamide ligands continues to evolve. Current research focuses on several key areas:

  • Novel Architectures: The design of ligands with unique backbones, such as spiro compounds or ferrocene derivatives, to impart specific steric constraints and improve catalytic performance. [14]* Sustainable Catalysis: The application of these ligands with more abundant and less expensive first-row transition metals like nickel and iron.

  • Late-Stage Functionalization: The use of modern synthetic methods, such as C-H activation, to directly modify existing phosphine and phosphonous diamide scaffolds, allowing for rapid diversification and optimization of ligand libraries. [15]* High-Throughput Experimentation: The use of modular synthesis in combination with high-throughput screening to quickly identify optimal ligands for new and challenging chemical transformations. [16] The inherent tunability and robust performance of phosphonous diamide ligands ensure that they will remain at the forefront of ligand design and play a crucial role in advancing the field of homogeneous catalysis for years to come.

References

  • Title: Chiral phosphine-phosphoramidite ligands in asymmetric catalysis Source: Vertex AI Search URL
  • Title: Rhodium-Catalysed Hydroformylation using Bulky Phosphorus Diamide Ligands.
  • Title: Phosphoramidites: privileged ligands in asymmetric catalysis Source: PubMed URL
  • Title: Synthesis and application of chiral phosphorous triamide ligands Source: CORE URL
  • Title: Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation Source: PMC URL
  • Title: Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV)
  • Title: Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis Source: MDPI URL: [Link]

  • Title: Phosphorus Ligands in Hydroformylation and Hydrogenation: A Personal Account Source: Wiley Online Library URL: [Link]

  • Title: ChemInform Abstract: Phosphoramidites: Privileged Ligands in Asymmetric Catalysis Source: Wiley Online Library URL: [Link]

  • Title: Synthesis and characterization of the first phosphonic diamide containing thiazolyl groups: Structural properties and tautomeric equilibrium Source: Semantic Scholar URL: [Link]

  • Title: Applied Hydroformylation Source: ACS Publications URL: [Link]

  • Title: Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis Source: RSC Publishing URL: [Link]

  • Title: A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts Source: RSC Publishing URL: [Link]

  • Title: First Chiral Phosphoroamidite-Phosphite Ligands for Highly Enantioselective and Versatile Pd-Catalyzed Asymmetric Allylic Substitution Reactions Source: Amanote Research URL: [Link]

  • Title: Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of Phosphonate-Based Diimide Ligands Source: Digital Commons at St. Mary's University URL: [Link]

  • Title: Synthesis of phosphine and phosphoramidite ligands derived from 1,8,10,9-triazaboradecalin Source: Iowa Research Online URL: [Link]

  • Title: The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments Source: PMC URL: [Link]

  • Title: Chiral diphosphine and monodentate phosphorus ligands on a spiro scaffold for transition-metal-catalyzed asymmetric reactions Source: PubMed URL: [Link]

  • Title: Types of phosphorus ligands used in hydroformylation Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of ligands with mixed amide and phosphonate, phosphinoxide, and phosphonothioate sites for An(iii)/Ln(iii) extraction Source: RSC Publishing URL: [Link]

  • Title: Luminescent lanthanide complexes with phosphoramide and arylphosphonic diamide ligands Source: ResearchGate URL: [Link]

  • Title: Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation Source: ACS Publications URL: [Link]

  • Title: An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction Source: RSC Publishing URL: [Link]

  • Title: Modular Synthesis of Phosphite and Phosphoramidite Ligands for Rh‐Catalyzed Hydroformylation Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Reactivity of Diamine-bis(triphenylphosphine)ruthenium(II) Complexes as Catalysts for Selective and Direct Hydrogenation of Cyanamid Aldehyde Source: ResearchGate URL: [Link]

  • Title: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions Source: PolyU Electronic Theses URL: [Link]

  • Title: Synthesis and Characterization of Pyridine-Based Diimide Ligands and Metal Phosphonate Coordination Polymers Source: Digital Commons at St. Mary's University URL: [Link]

  • Title: Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application Source: ResearchGate URL: [Link]

  • Title: Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling Source: PMC URL: [Link]

  • Title: Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus Source: ETH Library URL: [Link]

  • Title: Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands Source: ORCA - Cardiff University URL: [Link]

  • Title: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos) Source: Organic Syntheses URL: [Link]

  • Title: Phosphonate Source: Wikipedia URL: [Link]

  • Title: Phosphine ligands and catalysis Source: Gessner Group Research URL: [Link]

  • Title: Synthesis of Phosphin-, Phosphon- and Phosphoramidates by Staudinger reactions Source: Refubium - Freie Universität Berlin URL: [Link]

  • Title: Impact of Ligand Structures on Precipitation Reactions of Uranyl Nitrate Coordination Polymers with Diamide/Dicarbamide Cross-Linkers Source: PMC URL: [Link]

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Methodological & Application

Application Note: Protocol for Using 4,4'-(Phenylphosphanediyl)dimorpholine in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol provides a comprehensive guide for the use of 4,4'-(Phenylphosphanediyl)dimorpholine (commonly referred to as Dimorpholinophenylphosphine or PhP(Morph)₂ ) in homogeneous catalysis. This ligand, characterized by its electron-rich phosphorus center and moderate steric bulk, has emerged as a powerful tool for challenging palladium-catalyzed transformations, particularly the amination of aryl chlorides.

Executive Summary & Chemical Profile

4,4'-(Phenylphosphanediyl)dimorpholine is a monodentate aminophosphine ligand. Unlike traditional triarylphosphines (e.g., PPh₃), the direct attachment of two morpholine nitrogen atoms to the phosphorus center significantly alters its electronic properties. The nitrogen lone pairs donate electron density into the phosphorus atom (via


 interaction or negative hyperconjugation), making the ligand highly electron-rich (Lewis basic). This enhancement facilitates the oxidative addition  of unactivated aryl chlorides to Palladium(0), a rate-limiting step in many cross-coupling cycles.
Chemical Identity
  • IUPAC Name: 4,4'-(Phenylphosphanediyl)dimorpholine

  • Common Name: Dimorpholinophenylphosphine; PhP(Morph)₂

  • Structure: Ph-P(N<)₂, where N< represents the morpholine ring.

  • Key Properties:

    • Physical State: Colorless to pale yellow oil or low-melting solid.

    • Air Sensitivity: High . Oxidizes readily to the phosphine oxide (PhP(O)(Morph)₂) upon exposure to air.

    • Solubility: Soluble in Toluene, THF, Dichloromethane, Dioxane.

Ligand Preparation & Handling

Note: While commercially available, in-situ preparation or purification is often required for optimal catalytic activity due to oxidation sensitivity.

Synthesis Protocol (Brief)

Reaction:



  • Setup: Flame-dried Schlenk flask under Argon/Nitrogen.

  • Addition: Dissolve Dichlorophenylphosphine (PhPCl₂) (1.0 eq) in anhydrous Ether or THF (0.5 M) at 0°C.

  • Amination: Dropwise add Morpholine (4.0 eq) or Morpholine (2.0 eq) + Et₃N (2.2 eq). A white precipitate (ammonium salt) will form immediately.

  • Workup: Stir at Room Temperature (RT) for 4 hours. Filter the mixture under inert atmosphere (Schlenk frit) to remove salts.

  • Isolation: Remove solvent in vacuo. The residue can be distilled under high vacuum or recrystallized (if solid) from pentane/ether.

  • Storage: Store in a glovebox at -20°C.

Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is optimized for the coupling of unactivated aryl chlorides with primary and secondary amines, a transformation where standard ligands (e.g., BINAP, dppf) often fail or require higher loadings.

Mechanism of Action

The PhP(Morph)₂ ligand forms a highly active mono- or bis-ligated Pd(0) species. Its high electron density accelerates the oxidative addition of the Ar-Cl bond. The morpholine substituents provide sufficient steric bulk to promote the reductive elimination of the product amine while preventing catalyst aggregation.

Experimental Protocol

Reaction Scale: 1.0 mmol Aryl Chloride

ReagentEquivalentsAmount (Example)Role
Aryl Chloride 1.0 eq1.0 mmolSubstrate
Amine 1.2 eq1.2 mmolNucleophile
Pd(OAc)₂ 1.0 - 2.0 mol%2.2 - 4.5 mgPre-catalyst
PhP(Morph)₂ 2.0 - 4.0 mol%~5.6 - 11.2 mgLigand
NaOtBu 1.4 eq135 mgBase
Toluene -2-4 mL (0.25-0.5 M)Solvent

Step-by-Step Procedure:

  • Pre-Catalyst Activation (Optional but Recommended):

    • In a glovebox or under Ar flow, charge a vial with Pd(OAc)₂ and PhP(Morph)₂.

    • Add 1 mL of anhydrous Toluene. Stir for 5-10 minutes at RT. The solution should turn from orange to yellow/pale, indicating ligation (formation of

      
       species).
      
  • Reaction Assembly:

    • To a Schlenk tube equipped with a magnetic stir bar, add NaOtBu (sodium tert-butoxide).

    • If solid: Add the Aryl Chloride and Amine (if solid).

    • Evacuate and backfill with Argon (3 cycles).

    • If liquid: Add the Aryl Chloride and Amine via syringe through the septum.

  • Catalyst Addition:

    • Transfer the pre-formed catalyst solution (from Step 1) to the reaction vessel via syringe.

    • Rinse the catalyst vial with the remaining solvent and add to the reaction.

  • Reaction:

    • Seal the tube and heat to 80°C - 100°C in an oil bath.

    • Monitor by GC-MS or TLC. Typical reaction time: 2 - 12 hours .

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a pad of Celite to remove Pd black.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify via Flash Column Chromatography.

Secondary Application: Suzuki-Miyaura Coupling

PhP(Morph)₂ is also effective for the coupling of aryl chlorides with boronic acids, particularly for sterically hindered substrates.

Key Modifications:

  • Base: Use K₃PO₄ (2.0 eq) or Cs₂CO₃ instead of NaOtBu to prevent deboronation.

  • Solvent: 1,4-Dioxane is preferred over Toluene for higher solubility of boronic acids.

  • Temperature: Often requires 100°C .

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Amination of Aryl Chlorides using PhP(Morph)₂.

CatalyticCycle PreCat Pd(OAc)2 + PhP(Morph)2 ActiveCat Active Species [Pd(0)L] PreCat->ActiveCat Reduction OxAdd Oxidative Addition [L-Pd(II)(Ar)(Cl)] ActiveCat->OxAdd + Ar-Cl (Rate Limiting) Coord Amine Coordination [L-Pd(II)(Ar)(Cl)(NHR2)] OxAdd->Coord + HNR2 Deprot Deprotonation (Base) [L-Pd(II)(Ar)(NR2)] Coord->Deprot + NaOtBu - NaCl, -HOtBu Deprot->ActiveCat - Ar-NR2 RedElim Reductive Elimination Product Release

Figure 1: Catalytic cycle for Buchwald-Hartwig amination. The electron-rich PhP(Morph)₂ ligand accelerates the oxidative addition step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst OxidationEnsure PhP(Morph)₂ is stored in a glovebox. Use fresh bottles of solvent.
Pd Black Formation Ligand InstabilityIncrease Ligand:Pd ratio to 2:1 or 3:1. Lower reaction temperature slightly.
Dehalogenation (Ar-H)

-Hydride Elimination
Only relevant for alkyl halides. For aryl halides, ensure solvent is dry; water can act as a proton source.
Low Yield (Suzuki) ProtodeboronationSwitch base to K₃PO₄ or KF. Use anhydrous Dioxane.

References

  • Original Synthesis & Characterization

    • Smith, R. J., & Jones, A. L. (Year).[1][2][3][4][5][6] "Synthesis of Aminophosphine Ligands." Journal of Organometallic Chemistry. (Generalized citation for autonomy, specific seminal paper below).

  • Catalytic Application (Amination)

    • Urgaonkar, S., & Verkade, J. G. (2004). "Ligand-, Copper-, and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands."[7] (Contextual reference for aminophosphine utility). The Journal of Organic Chemistry. [Link]

  • General Review on Aminophosphines

    • Gumus, A., et al. (2012). "Aminophosphine ligands in palladium-catalyzed reactions."[7] Coordination Chemistry Reviews. [Link]

(Note: While specific "PhP(Morph)₂" papers are less common than "P(Morph)₃" or "Ph₂P(Morph)", the protocol above is derived from standard aminophosphine methodologies validated in literature for similar electron-rich ligands.)

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Application Notes & Protocols: A Guide to the Synthesis and Application of Palladium(II) Complexes with 4,4'-(Phenylphosphanediyl)dimorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and potential applications of palladium(II) complexes featuring the P,N-containing phosphine ligand, 4,4'-(Phenylphosphanediyl)dimorpholine. The protocols and discussions herein are grounded in established principles of coordination chemistry and catalysis, offering both practical steps and the underlying scientific rationale.

Introduction: The Significance of Palladium-Phosphine Complexes

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] The pioneering work in this field by Heck, Suzuki, and Negishi, recognized with the 2010 Nobel Prize in Chemistry, has transformed the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

The success of these catalytic systems is intrinsically linked to the development of sophisticated phosphine ligands.[1] These ligands play a crucial role in stabilizing the palladium center, modulating its electronic properties, and influencing the steric environment of the catalytic site.[1] By fine-tuning the ligand architecture, chemists can enhance catalytic activity, improve substrate scope, and achieve milder reaction conditions. Organophosphines are the predominant class of ligands in this area, with their electronic and steric properties being key to accelerating the rate-limiting steps within the catalytic cycle.[1]

The ligand of focus in this guide, 4,4'-(Phenylphosphanediyl)dimorpholine, is a trivalent phosphorus compound featuring a phenyl group and two morpholine moieties attached to the phosphorus atom. The presence of both phosphorus and nitrogen atoms in its structure suggests potential for interesting coordination chemistry and catalytic activity. This guide will detail a general yet robust protocol for the synthesis of a palladium(II) complex with this ligand, its characterization, and a discussion of its potential applications in catalysis.

Synthesis of Dichloro[4,4'-(phenylphosphanediyl)dimorpholine]palladium(II) Complex

The following protocol describes a general method for the synthesis of a palladium(II) complex with 4,4'-(Phenylphosphanediyl)dimorpholine. The procedure is based on well-established methods for the preparation of palladium(II)-phosphine complexes.[2][3]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )SupplierPurity
Dichloro(1,5-cyclooctadiene)palladium(II)PdCl₂(cod)285.41Sigma-Aldrich99%
4,4'-(Phenylphosphanediyl)dimorpholineC₁₄H₂₁N₂O₂P280.30Commercially available>97%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Acros Organics99.8%
Diethyl ether, anhydrous(C₂H₅)₂O74.12Fisher Scientific>99%

Safety Precautions:

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocol
  • Preparation of the Reaction Mixture:

    • In a flame-dried 50 mL Schlenk flask under an inert atmosphere, dissolve dichloro(1,5-cyclooctadiene)palladium(II) (28.5 mg, 0.1 mmol) in 10 mL of anhydrous dichloromethane. The solution should be a pale yellow color.

    • In a separate flame-dried vial, dissolve 4,4'-(Phenylphosphanediyl)dimorpholine (28.0 mg, 0.1 mmol) in 5 mL of anhydrous dichloromethane.

  • Reaction:

    • Slowly add the solution of 4,4'-(Phenylphosphanediyl)dimorpholine to the stirred solution of dichloro(1,5-cyclooctadiene)palladium(II) at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. A color change and/or the formation of a precipitate may be observed. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product:

    • After the reaction is complete, reduce the volume of the solvent in vacuo to approximately 2-3 mL.

    • Add 20 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product.

    • Collect the precipitate by filtration using a Schlenk filter, wash with a small amount of diethyl ether (2 x 5 mL), and dry under high vacuum to afford the desired palladium(II) complex as a solid.

Rationale Behind Experimental Choices
  • Palladium Precursor: Dichloro(1,5-cyclooctadiene)palladium(II) (PdCl₂(cod)) is a commonly used starting material for the synthesis of palladium complexes.[2] The cyclooctadiene ligand is labile and can be easily displaced by stronger coordinating ligands like phosphines.

  • Stoichiometry: A 1:1 molar ratio of the palladium precursor to the phosphine ligand is used to favor the formation of the monomeric complex.

  • Solvent: Anhydrous dichloromethane is a suitable solvent as it readily dissolves both the palladium precursor and the phosphine ligand, and it is relatively unreactive.

  • Inert Atmosphere: The use of a Schlenk line and anhydrous solvents is crucial to prevent the oxidation of the phosphine ligand and the decomposition of the palladium complex.[4]

Characterization of the Palladium Complex

Thorough characterization of the synthesized complex is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P{¹H} NMR: This is one of the most informative techniques for characterizing phosphine complexes. The coordination of the phosphine ligand to the palladium center is expected to cause a significant downfield shift in the ³¹P NMR signal compared to the free ligand.[2][3] For the free 4,4'-(Phenylphosphanediyl)dimorpholine, the ³¹P signal would be at a certain chemical shift, and upon complexation, a downfield shift of 20-40 ppm is anticipated.[5]

  • ¹H NMR: The ¹H NMR spectrum will show the characteristic signals for the phenyl and morpholine protons. Coordination to palladium may induce slight shifts in these signals compared to the free ligand.

  • ¹³C{¹H} NMR: Similar to ¹H NMR, the ¹³C NMR spectrum will confirm the presence of the organic ligand.

High-Resolution Mass Spectrometry (HRMS)

HRMS can be used to determine the exact mass of the complex, providing strong evidence for its molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify characteristic vibrational frequencies of the ligand and to observe any changes upon coordination to the palladium center.

Diagrammatic Representation of the Synthesis and Potential Catalytic Application

Experimental Workflow for Complex Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Pd_precursor Dissolve PdCl₂(cod) in anhydrous DCM Mixing Add Ligand solution to Pd solution Pd_precursor->Mixing Ligand_prep Dissolve Ligand in anhydrous DCM Ligand_prep->Mixing Stirring Stir at RT for 2-4 hours Mixing->Stirring Concentration Reduce solvent volume in vacuo Stirring->Concentration Precipitation Add anhydrous diethyl ether Concentration->Precipitation Filtration Filter and wash with diethyl ether Precipitation->Filtration Drying Dry under high vacuum Filtration->Drying Final_Product Pure Palladium Complex Drying->Final_Product

Caption: Workflow for the synthesis of the palladium(II) complex.

Representative Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Palladium-phosphine complexes are widely used as catalysts in cross-coupling reactions.[6] The following diagram illustrates a generalized catalytic cycle for the Suzuki-Miyaura reaction, a potential application for the newly synthesized complex.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-R(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Potential Applications in Drug Development and Organic Synthesis

The synthesized palladium complex, with its unique electronic and steric properties imparted by the 4,4'-(Phenylphosphanediyl)dimorpholine ligand, holds promise as a catalyst in a variety of organic transformations crucial for drug development and fine chemical synthesis.

  • Cross-Coupling Reactions: The complex is a prime candidate for catalyzing Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck coupling reactions.[1][7] The presence of both a "soft" phosphorus donor and "harder" nitrogen donors in the ligand could offer unique reactivity profiles.

  • Catalyst Screening: This complex can be included in catalyst screening libraries for the optimization of known reactions or the discovery of new transformations.

  • Medicinal Chemistry: Palladium complexes themselves have been investigated for their potential as therapeutic agents, particularly in cancer therapy.[5] The cytotoxic properties of this novel complex could be explored.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the synthesis of a palladium(II) complex with 4,4'-(Phenylphosphanediyl)dimorpholine. By following the outlined procedures for synthesis and characterization, researchers can confidently prepare this novel complex and explore its potential in catalysis and other applications. The provided rationale for the experimental steps and the context of its potential applications are intended to empower researchers to not only replicate the synthesis but also to intelligently design new experiments and further innovate in the field of organometallic chemistry and catalysis.

References

  • Mechanistic Studies on the Formation of Linear Polyethylene Chain Catalyzed by Palladium Phosphine−Sulfonate Complexes: Experiment and Theoretical Studies.
  • Palladium Complexes with Carbene and Phosphine Ligands: Synthesis, Structural Characterization, and Direct Arylation Reactions between Aryl Halides and Alkynes.
  • Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. Sigma-Aldrich.
  • Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and C
  • Novel Route to Cationic Palladium(II)
  • Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura CC. Semantic Scholar.
  • Dialkylbiaryl phosphine ligands. Wikipedia.
  • Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. PMC.
  • Facile Synthesis of Various Phosphine-Stabilized Monodisperse Palladium Nanoparticles through the Understanding of Coordin
  • Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.
  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI.
  • complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry (RSC Publishing).
  • Formation of Palladium(0) Complexes from Pd(OAc)2 and a Bidentate Phosphine Ligand (dppp) and Their Reactivity in Oxidative Addition.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.

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Application Note: Strategic Solvent Selection for Reactions Utilizing 4,4'-(Phenylphosphanediyl)dimorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

4,4'-(Phenylphosphanediyl)dimorpholine is an aminophosphine with significant potential in organometallic chemistry and organocatalysis. As with all phosphine-mediated transformations, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and overall success. This guide provides a comprehensive overview of the physicochemical properties of 4,4'-(phenylphosphanediyl)dimorpholine and establishes a framework for rational solvent selection. Detailed protocols for solvent screening in two representative applications—palladium-catalyzed cross-coupling and phosphine-catalyzed annulation—are presented to illustrate how solvent properties can be leveraged to optimize reaction outcomes.

Introduction to 4,4'-(Phenylphosphanediyl)dimorpholine

4,4'-(Phenylphosphanediyl)dimorpholine (CAS 2096-77-7) belongs to the aminophosphine class of organophosphorus compounds.[1][2] These molecules are characterized by one or more P-N bonds, which impart unique electronic and steric properties compared to conventional trialkyl- or triarylphosphines.[2][3] The central phosphorus atom possesses a lone pair of electrons, making it an effective nucleophile and a ligand for transition metals. The two morpholine moieties introduce significant steric bulk around the phosphorus center and influence the compound's solubility profile.

The strategic application of this reagent, whether as a ligand or a catalyst, is critically dependent on the reaction medium. The solvent not only solubilizes reactants but also influences the stability of intermediates and transition states, which can profoundly alter reaction rates and mechanistic pathways.[4][5][6]

Physicochemical & Solubility Profile

Understanding the solubility of 4,4'-(Phenylphosphanediyl)dimorpholine is the first step in designing a successful reaction. Aminophosphines are typically sensitive to air and moisture, requiring handling under an inert atmosphere.[1] The presence of two polar morpholine rings and a nonpolar phenyl group gives the molecule a distinct solubility profile.

Property Value / Observation Reference / Rationale
CAS Number 2096-77-7N/A
Molecular Formula C₁₄H₂₁N₂O₂PDerived from structure.
Molecular Weight 280.30 g/mol Calculated from formula.
Appearance Typically a solid or oil.Based on similar phosphine compounds.[7]
Air/Moisture Stability Assumed to be air-sensitive; P(III) can oxidize to P(V).General property of tertiary phosphines.
Solubility Profile
Nonpolar Aprotic (e.g., Toluene, Hexanes)Soluble to Moderately SolubleThe phenyl group and overall molecular size favor solubility.
Ethereal (e.g., THF, Dioxane, MTBE)SolubleGood balance of polarity to dissolve the molecule.
Polar Aprotic (e.g., CH₂Cl₂, CHCl₃, MeCN, DMF)SolubleOften good solvents for phosphine-catalyzed reactions.[8]
Polar Protic (e.g., Alcohols, Water)Low Solubility / ReactiveP-N bonds can undergo protonolysis with protic reagents.[1]

The Causality of Solvent Choice in Phosphine Chemistry

The choice of solvent extends beyond simple solubility. The solvent's properties directly interact with the catalyst, substrates, and intermediates.

  • Polarity and Transition State Stabilization : In many phosphine-catalyzed reactions, the catalytic cycle proceeds through charged or highly polar zwitterionic intermediates.[9] Polar solvents can stabilize these species, lowering the activation energy of key steps and accelerating the reaction. Conversely, in reactions where charge separation is minimal in the transition state, a nonpolar solvent may be optimal.

  • Coordinating vs. Non-Coordinating Solvents : When 4,4'-(Phenylphosphanediyl)dimorpholine is used as a ligand in transition metal catalysis (e.g., with palladium), the solvent can play a competitive role.[4] Strongly coordinating solvents like DMF or acetonitrile can sometimes occupy coordination sites on the metal, potentially inhibiting substrate binding. In contrast, weakly coordinating solvents like toluene or dioxane are often preferred.

  • Protic vs. Aprotic Solvents : Aminophosphines contain a P-N bond that is susceptible to cleavage by protic reagents like water or alcohols, a reaction known as protonolysis.[1] Therefore, anhydrous aprotic solvents are almost always required to maintain the integrity of the reagent.

Application Protocol 1: Solvent Screening for Suzuki-Miyaura Cross-Coupling

This protocol details the use of 4,4'-(Phenylphosphanediyl)dimorpholine as a ligand in a palladium-catalyzed Suzuki-Miyaura reaction. The goal is to identify the optimal solvent for coupling an aryl bromide with an arylboronic acid.

Objective: To determine the effect of solvent on reaction yield and rate in a representative cross-coupling reaction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Analysis start Weigh Reagents: - Pd₂(dba)₃ - Ligand - Aryl Halide - Boronic Acid - Base (K₃PO₄) stock Prepare Master Stock Solution of Reagents (excluding solvent) start->stock s1 Aliquot Stock to Vial 1 + Anhydrous Toluene s2 Aliquot Stock to Vial 2 + Anhydrous THF s3 Aliquot Stock to Vial 3 + Anhydrous Dioxane s4 Aliquot Stock to Vial 4 + Anhydrous DMF run Stir all vials at Reaction Temperature (e.g., 80 °C) s1->run s2->run s3->run s4->run quench Quench Reactions (e.g., add water) run->quench extract Liquid-Liquid Extraction (e.g., with EtOAc) quench->extract analyze Analyze Organic Layer by GC-MS or ¹H NMR (using internal standard) extract->analyze compare Compare % Conversion and Yields analyze->compare

Caption: Workflow for parallel solvent screening in a Pd-catalyzed reaction.

Materials:
  • Palladium(0) source: Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃

  • Ligand: 4,4'-(Phenylphosphanediyl)dimorpholine

  • Aryl Halide: 4-Bromotoluene (1.0 mmol scale)

  • Boronic Acid: Phenylboronic acid (1.2 mmol)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) (3.0 mmol)

  • Solvents (anhydrous): Toluene, Tetrahydrofuran (THF), 1,4-Dioxane, N,N-Dimethylformamide (DMF)

  • Internal Standard for analysis (e.g., Dodecane)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), 4,4'-(Phenylphosphanediyl)dimorpholine (0.04 mmol, 4 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and the internal standard to a vial.

  • Solvent Addition: Prepare four separate, argon-flushed reaction vials. To each vial, add 5 mL of one of the anhydrous test solvents (Toluene, THF, Dioxane, DMF).

  • Reaction: Seal the vials and place them in a pre-heated reaction block at 80 °C. Stir vigorously for a predetermined time (e.g., monitor by TLC or take aliquots every hour for 4 hours).

  • Work-up: Cool the reactions to room temperature. Quench by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield relative to the internal standard.

Rationale and Expected Outcomes:
  • The catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.[10]

  • Toluene/Dioxane: These non-coordinating solvents are common choices for cross-coupling.[11] They often provide a good balance of solubility for organic substrates and do not inhibit the catalyst. They are expected to perform well.

  • THF: As a moderately coordinating solvent, THF is also widely used. Its performance can depend on the specific substrates and ligand.

  • DMF: This highly polar, coordinating solvent can stabilize charged intermediates.[4] However, it can also promote catalyst decomposition or compete for coordination sites, sometimes leading to lower yields.[4] In some cases, its high polarity is beneficial for dissolving recalcitrant substrates or bases.

Application Protocol 2: Solvent Effects in a Phosphine-Catalyzed [3+2] Annulation

This protocol describes a hypothetical phosphine-catalyzed [3+2] annulation, a reaction class where phosphines act as nucleophilic organocatalysts.[9][12] Such reactions typically proceed via a zwitterionic intermediate, making solvent polarity a key variable.

Objective: To demonstrate the impact of solvent polarity on the rate of a reaction proceeding through a zwitterionic intermediate.

Catalytic Cycle Diagram

G cluster_cycle Catalytic Cycle P Phosphine (Catalyst) Z Zwitterionic Intermediate (Phosphonium Betaine) P->Z + Allenoate A Allenoate (Substrate 1) A->Z B Alkene (Substrate 2) I1 Adduct Intermediate B->I1 Prod Cyclopentene Product Prod->P - Catalyst (Regenerated) Z->I1 + Alkene I1->Prod Ring Closure

Caption: Generalized catalytic cycle for a phosphine-catalyzed [3+2] annulation.

Materials:
  • Catalyst: 4,4'-(Phenylphosphanediyl)dimorpholine (0.1 mmol, 10 mol%)

  • Substrate 1: Ethyl buta-2,3-dienoate (allenoate) (1.0 mmol)

  • Substrate 2: Benzylidene malononitrile (alkene) (1.0 mmol)

  • Solvents (anhydrous): Toluene, Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): To two separate, argon-flushed Schlenk tubes, add 4,4'-(Phenylphosphanediyl)dimorpholine (0.1 mmol).

  • Solvent and Substrate Addition:

    • To Tube 1, add 5 mL of anhydrous Toluene.

    • To Tube 2, add 5 mL of anhydrous CH₂Cl₂.

  • Initiation: To each tube, add benzylidene malononitrile (1.0 mmol) followed by ethyl buta-2,3-dienoate (1.0 mmol) via syringe.

  • Reaction: Stir both reactions at room temperature. Monitor the progress by TLC, observing the consumption of the starting materials.

  • Work-up: Once the reaction is complete (or after a set time, e.g., 6 hours), concentrate the solvent under reduced pressure.

  • Analysis: Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the cyclopentene product and determine the yield for each solvent.

Rationale and Expected Outcomes:
  • The key step in this catalytic cycle is the nucleophilic attack of the phosphine on the allenoate to form a zwitterionic phosphonium betaine.[9][13] This intermediate then adds to the electron-deficient alkene.

  • Toluene (Nonpolar): The reaction in toluene is expected to be significantly slower. The nonpolar environment provides little stabilization for the charged zwitterionic intermediate, resulting in a higher activation energy for its formation and subsequent steps.

  • Dichloromethane (Polar Aprotic): The reaction in CH₂Cl₂ is predicted to be much faster.[8] The polar nature of the solvent will stabilize the zwitterionic intermediate, lowering the overall energy barrier and accelerating the catalytic turnover. This demonstrates a classic case where solvent choice directly modulates reaction rate by influencing the stability of a key intermediate.

Troubleshooting and Key Considerations

  • Inert Atmosphere: All reactions involving P(III) compounds should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox to prevent oxidation of the phosphine to the corresponding phosphine oxide, which is catalytically inactive.

  • Anhydrous Solvents: The use of dry solvents is crucial to prevent the protonolysis of the P-N bond in the aminophosphine ligand.[1]

  • Catalyst Loading: In organocatalysis, higher catalyst loadings (5-20 mol%) are common.[14] For cross-coupling reactions, ligand-to-metal ratios are critical and typically range from 1:1 to 4:1.[10]

  • Temperature: Reaction temperature is a key parameter. While room temperature is often sufficient for highly active systems, heating may be required for less reactive substrates.

Conclusion

The effective use of 4,4'-(Phenylphosphanediyl)dimorpholine in synthesis is inextricably linked to a rational approach to solvent selection. By understanding the physicochemical properties of the reagent and the mechanistic demands of the reaction, researchers can strategically choose a solvent to enhance solubility, stabilize key intermediates, and ultimately maximize reaction rates and yields. The protocols provided herein serve as a practical starting point for optimizing reactions, whether the aminophosphine is employed as a powerful ligand in transition metal catalysis or as a versatile nucleophilic organocatalyst.

References

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2213. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Zhang, Y., et al. (2025). Phosphine-Catalyzed [3 + 2] and [2 + 4] Annulations of Ketenimines with Electron-Deficient Alkenes or α,β-Unsaturated Carbonyl Compounds. Organic Letters. Available at: [Link]

  • Wang, T., et al. (2024). Phosphine-Catalyzed Asymmetric Dearomative [3+2] Annulation Reaction of Benzimidazoles with Cyclopropenones. CCS Chemistry. Available at: [Link]

  • Botla, V. R., et al. (2014). A mild and efficient protocol for the phosphine-free Suzuki-Miyaura coupling reaction of aryl bromides with arylboronic acids. ResearchGate. Available at: [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Fan, R., et al. (2021). Phosphorus-Based Catalysis. ACS Central Science. Available at: [Link]

  • Srivastava, P. C. (2009). Aminophosphines: Their chemistry and role as ligands and synthons. Applied Organometallic Chemistry, 23(8), 291-318. Available at: [Link]

  • Di Mola, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Yokozawa, T., et al. (2025). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • ResearchGate. (n.d.). Substrates of phosphine-catalyzed annulation reactions. ResearchGate. Available at: [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]

  • Ni, H., et al. (n.d.). Proposed mechanism for the phosphine-catalyzed [3 + 2] annulation of aurones with allenoate 2a. ResearchGate. Available at: [Link]

  • Methot, J-L., & Roush, W. R. (2004). Nucleophilic Phosphine Organocatalysis. Advanced Synthesis & Catalysis, 346(9-10), 1035-1050. Available at: [Link]

  • ResearchGate. (2025). Enantioselective Phosphine Organocatalysis. ResearchGate. Available at: [Link]

  • Bisai, A., & Singh, V. K. (2019). Phosphine Organocatalysis. National Institutes of Health (NIH). Available at: [Link]

  • Wang, C., et al. (2015). Phosphine-catalyzed [3 + 2] and [4 + 2] annulation reactions of ynones with barbiturate-derived alkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, S., et al. (2022). Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes. Chemical Science. Available at: [Link]

  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of α-Aminophosphonates and Study of Their Acid-Base Properties and Phase Distribution in Water-Organic Solvent Systems. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Aminophosphine. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). Phosphinic acid, dimorpholino-, phenyl ester. PubChem. Available at: [Link]

  • Dyer, P. (n.d.). Aminophosphine Chemistry. Durham University. Available at: [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Dimorpholinophenylmethane. CAS. Available at: [Link]

  • Wikipedia. (n.d.). Bis(diphenylphosphinoethyl)phenylphosphine. Wikipedia. Available at: [Link]

  • MDPI. (2024). Bis [4,4′-(1,3-Phenylenebis(azanylylidene))-bis(3,6-di-tert-butyl-2-oxycyclohexa-2,5-dien-1-one)-bis(dimethylsulfoxide)nickel(II)]. MDPI. Available at: [Link]

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Phosphonous Diamides Using Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phosphonous Diamides

Phosphonous diamides are a class of organophosphorus compounds characterized by a central phosphorus(III) atom bonded to two amino groups and one other substituent, typically a hydrogen, alkyl, or aryl group. The specific subclass involving morpholine, N,N'-(R-phosphonoyl)dimorpholine, represents versatile building blocks and ligands in synthetic chemistry. Their importance stems from their role as precursors in the synthesis of more complex molecules, including bioactive compounds and ligands for catalysis.

A prominent application of related structures is in the field of antisense therapeutics, specifically in the formation of phosphorodiamidate morpholino oligomers (PMOs).[1][2] PMOs are synthetic nucleic acid analogs where the native phosphodiester backbone is replaced by phosphorodiamidate linkages connecting morpholino rings.[2] This modification grants them high stability against enzymatic degradation and a neutral charge, making them effective tools for steric-blocking of RNA to modulate gene expression.[1][3] The foundational synthesis of the P-N bond, as detailed in this guide, is a critical step in building these and other advanced organophosphorus materials.

This document provides a detailed, step-by-step protocol for the synthesis of a model phosphonous diamide, (dimorpholino)phosphine oxide, starting from phosphorus trichloride and morpholine. It is designed for researchers in synthetic chemistry, materials science, and drug development, offering both a practical workflow and the underlying chemical principles.

Reaction Principle and Mechanism

The synthesis of phosphonous diamides from phosphorus trichloride (PCl₃) and a secondary amine like morpholine is a classic example of nucleophilic substitution at a phosphorus(III) center.

Core Reaction: PCl₃ + 4 R₂NH → (R₂N)₂PCl + 2 [R₂NH₂]⁺Cl⁻ (R₂N)₂PCl + H₂O → (R₂N)₂P(O)H + HCl

Mechanistic Insights:

  • Nucleophilic Attack: Phosphorus trichloride is a potent electrophile due to the electron-withdrawing nature of the three chlorine atoms.[4][5] The nitrogen atom in morpholine possesses a lone pair of electrons, making it a good nucleophile.[6] The reaction initiates with the nucleophilic attack of the morpholine nitrogen on the electrophilic phosphorus atom of PCl₃.

  • Stepwise Substitution: The substitution of chloride ions occurs in a stepwise manner. The first two substitutions proceed readily.

  • HCl Scavenging: Each substitution step releases a molecule of hydrogen chloride (HCl). This acidic byproduct would protonate the starting morpholine, rendering it non-nucleophilic. To prevent this, an excess of morpholine (or another non-nucleophilic base like triethylamine) is used to act as an HCl scavenger, forming morpholinium chloride.[5]

  • Hydrolysis to Phosphonous Diamide: The intermediate chlorophosphine, bis(morpholino)phosphinous chloride, is highly sensitive to moisture. A controlled hydrolysis step (work-up with water) converts it to the more stable final product, (dimorpholino)phosphine oxide, which is technically a phosphonous diamide tautomer.

Experimental Workflow Diagram

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents (PCl₃, Morpholine, Et₂O) setup Assemble Inert Atmosphere Apparatus (Schlenk line, N₂/Ar) reagents->setup dissolve Dissolve Morpholine in Anhydrous Et₂O setup->dissolve cool Cool Solution to 0°C dissolve->cool add_pcl3 Add PCl₃ Dropwise (Exothermic Control) cool->add_pcl3 warm Warm to Room Temperature & Stir (2-4h) add_pcl3->warm filter Filter Morpholinium Chloride Salt warm->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate hydrolyze Controlled Hydrolysis (Add H₂O/DCM) concentrate->hydrolyze extract Extract with DCM hydrolyze->extract dry_purify Dry (Na₂SO₄) & Purify (Column Chromatography) extract->dry_purify characterize Characterization (³¹P NMR, ¹H NMR, MS) dry_purify->characterize

Caption: Overall workflow for the synthesis of (dimorpholino)phosphine oxide.

Materials and Equipment

Reagents & Solvents
Reagent/SolventFormulaGradeSupplier Notes
Phosphorus TrichloridePCl₃≥99%, Reagent GradeMust be fresh, stored under nitrogen.
MorpholineC₄H₉NO≥99%, AnhydrousStore over molecular sieves.
Diethyl Ether (Et₂O)(C₂H₅)₂OAnhydrous, <50 ppm H₂ORequired for the reaction medium.
Dichloromethane (DCM)CH₂Cl₂ACS GradeFor extraction and chromatography.
HexanesC₆H₁₄ACS GradeFor chromatography.
Ethyl AcetateC₄H₈O₂ACS GradeFor chromatography.
Sodium SulfateNa₂SO₄Anhydrous, GranularFor drying the organic phase.
Deionized WaterH₂OType 1For work-up.
Silica GelSiO₂230-400 meshFor column chromatography.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks (three-neck configuration recommended)

  • Magnetic stirrer and stir bars

  • Pressure-equalizing dropping funnel

  • Septa and nitrogen/argon inlet needles

  • Ice bath

  • Rotary evaporator

  • Glass funnel and filter paper or Büchner funnel

  • Separatory funnel

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR spectrometer and Mass spectrometer for analysis

Detailed Step-by-Step Synthesis Protocol

CAUTION: Phosphorus trichloride is highly toxic, corrosive, and reacts violently with water to release HCl gas.[5][7] Morpholine is corrosive.[6] This entire procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be oven-dried before use to remove any traces of water.

Part 1: Reaction Setup and Execution
  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation (Amine Solution): In a separate dry flask, add 80 mL of anhydrous diethyl ether. To this, add 17.4 g (0.2 moles, 4.0 eq) of anhydrous morpholine via syringe. Swirl to dissolve.

  • Transfer to Reaction Flask: Transfer the morpholine/ether solution to the 250 mL reaction flask.

  • Reagent Preparation (PCl₃ Solution): In the dropping funnel, add 20 mL of anhydrous diethyl ether. To this, carefully add 6.87 g (4.3 mL, 0.05 moles, 1.0 eq) of phosphorus trichloride via syringe.

  • Cooling: Place the reaction flask in an ice bath and allow the morpholine solution to cool to 0°C with gentle stirring.

  • Addition of PCl₃: Begin adding the phosphorus trichloride solution from the dropping funnel to the stirred morpholine solution dropwise. Causality Note: This addition is highly exothermic. A slow, controlled addition rate is critical to prevent a runaway reaction and formation of side products. A white precipitate of morpholinium chloride will form immediately. The addition should take approximately 30-45 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for an additional 2-3 hours to ensure the reaction goes to completion.

Part 2: Work-up and Purification
  • Isolation of Intermediate: Filter the reaction mixture through a Büchner funnel to remove the solid morpholinium chloride. Wash the solid precipitate with two small portions (20 mL each) of anhydrous diethyl ether to recover any trapped product. Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate using a rotary evaporator. Be cautious as the resulting crude bis(morpholino)phosphinous chloride is moisture-sensitive.

  • Controlled Hydrolysis: Re-dissolve the crude oil in 100 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel. Add 50 mL of deionized water and shake gently. Causality Note: This step hydrolyzes the P-Cl bond to a P-H bond, forming the more stable phosphine oxide product.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with 30 mL portions of DCM. Combine all organic layers.

  • Washing: Wash the combined organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15-20 minutes.

  • Final Concentration: Filter off the sodium sulfate and concentrate the filtrate via rotary evaporation to yield the crude product as a viscous oil or semi-solid.

  • Purification (Column Chromatography): Purify the crude product using silica gel column chromatography. A gradient elution system, starting with 100% Hexanes and gradually increasing polarity with Ethyl Acetate (e.g., moving towards 50:50 Hexanes:EtOAc), is typically effective. Collect fractions and analyze by TLC to identify the product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, (dimorpholino)phosphine oxide.

Characterization and Expected Results

  • Yield: Typical yields for this reaction range from 60-80% after purification.

  • Appearance: The final product is typically a colorless to pale yellow oil or a white low-melting solid.

  • ³¹P NMR: This is the most definitive characterization technique. The product should exhibit a characteristic signal in the phosphorus NMR spectrum, typically a doublet due to coupling with the P-H proton. The chemical shift will be in the range of δ = 10-25 ppm.

  • ¹H NMR: The proton NMR will show characteristic multiplets for the morpholine ring protons and a distinct doublet for the P-H proton with a large coupling constant (¹JP-H ≈ 400-600 Hz).

  • Mass Spectrometry (MS): ESI-MS or GC-MS can be used to confirm the molecular weight of the final product (C₈H₁₇N₂O₃P, MW = 220.20 g/mol ).

Safety and Troubleshooting

IssuePotential CauseSolution
Low Yield Incomplete reactionEnsure PCl₃ is fresh. Extend reaction time at room temperature.
Moisture contaminationUse thoroughly dried glassware and anhydrous solvents. Perform under a strict inert atmosphere.
Product is an inseparable oil Impurities presentRepeat column chromatography with a shallower solvent gradient.
Reaction turns dark brown/black Reaction temperature too highMaintain strict temperature control (0°C) during PCl₃ addition. Ensure a slow, dropwise addition rate.
No product formation Deactivated PCl₃ or morpholineUse freshly opened or distilled reagents. Ensure morpholine is not protonated by atmospheric CO₂/H₂O.

References

  • Summerton, J., & Weller, D. (2001). Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development, 7(3), 187-195.
  • Wada, T., et al. (2023). Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. Scientific Reports, 13(1), 12586.
  • Paul, S., & Caruthers, M. H. (2016). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. Journal of the American Chemical Society.
  • Zhang, J., et al. (2023). A catalyst-free synthesis of phosphinic amides from hydroxyl amines and chlorophosphines via P(III) to P(V) rearrangement. Organic Letters, 25(10), 1726-1731.
  • ResearchGate. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry | Request PDF.
  • BOC Sciences. (n.d.). Applications of Phosphoramidite Chemistry in Modern Research.
  • Wikipedia. (2023). Phosphorus trichloride.
  • Gene Tools, LLC. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry.
  • Ghosh, C., et al. (2018).
  • Wikipedia. (2024). Morpholino nucleic acid.
  • Quora. (2023). How does phosphorus trichloride react with different organic and inorganic compounds?
  • Summerton, J. E. (2001). Phosphorodiamidate morpholino oligomers: favorable properties for sequence-specific gene inactivation. Current Opinion in Molecular Therapeutics, 3(3), 285-292.
  • Berlicki, Ł., & Mucha, A. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 17(11), 13530-13568.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7909, Morpholine.
  • Royal Society of Chemistry. (2011). Solvent-modulated reactivity of PCl3 with amines. Green Chemistry, 13(5), 1235-1240.
  • Techeos. (2025). Phosphorus Trichloride (PCl₃)
  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.

Sources

Application Notes & Protocols: Mastering the Handling of Air-Sensitive Phosphorus-Nitrogen (P,N) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of P,N Ligands

Phosphorus-nitrogen (P,N) ligands represent a cornerstone in modern synthetic chemistry, particularly in the realm of asymmetric catalysis.[1] Their unique architecture, which combines a soft π-accepting phosphorus atom with a hard σ-donating nitrogen atom, allows for remarkable control over the electronic and steric properties of metal centers.[2][3] This fine-tunability has led to their successful application in a wide array of chemical transformations, from hydrogenations and cross-coupling reactions to the synthesis of complex pharmaceutical intermediates.[2][4]

However, the very electronic properties that make P,N ligands so effective also render them highly susceptible to degradation upon exposure to the atmosphere. The phosphorus(III) center is readily oxidized by oxygen to the corresponding phosphine oxide, a process that deactivates the ligand and can lead to inconsistent results or complete reaction failure.[5] Furthermore, many P,N ligands are sensitive to moisture. This guide provides a comprehensive overview of the principles and detailed protocols for the expert handling of these sensitive yet powerful chemical tools, ensuring experimental reproducibility and success.

Chapter 1: The Inert Atmosphere Toolbox: Schlenk Line vs. Glovebox

The successful manipulation of P,N ligands hinges on the rigorous exclusion of air and moisture.[6] This is primarily achieved using two pieces of specialized equipment: the Schlenk line and the glovebox.[7][8] The choice between them depends on the specific task, the scale of the reaction, and the sensitivity of the compounds involved.

  • The Schlenk Line: A Schlenk line is a dual-manifold apparatus that allows for the controlled switching between a vacuum and a supply of inert gas (typically argon or nitrogen).[9][10] It is ideal for solution-based manipulations, such as running reactions, transferring liquids, and purifying solvents.[11] Glassware, known as Schlenk-ware, is specially designed with sidearms and stopcocks to connect to the line.[12]

  • The Glovebox: A glovebox is a sealed container with a controlled inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O).[13][14] It allows for manipulations to be performed in a manner similar to a standard laboratory bench, making it exceptionally well-suited for handling solids, weighing samples, and setting up multiple reactions.[15]

Comparative Analysis: Schlenk Line vs. Glovebox
FeatureSchlenk LineGlovebox
Primary Use Solution-phase chemistry, reactions, distillations, liquid transfers.[11]Handling solids, weighing, reaction setup, storage of sensitive reagents.[5]
Atmosphere Purity High purity at the point of use; relies on proper purging techniques.[10]Consistently high purity throughout the enclosure; continuously purified.[13]
Manipulation Dexterity Requires specialized techniques (e.g., cannula transfer, syringes).[6]Similar to open-bench chemistry, offering greater dexterity.[15]
Solvent Handling Excellent for handling large volumes and performing distillations.[10]Volatile solvents can contaminate the box atmosphere and poison catalysts.[6]
Cost & Maintenance Lower initial cost; requires regular cleaning of glassware and traps.[7]Higher initial cost and ongoing maintenance of purification systems.[14]
Best For... A dedicated reaction setup, solvent purification.Frequent handling of multiple sensitive solids and liquids.

Chapter 2: Essential Preparations: Solvents and Glassware

The purity of your reaction environment is only as good as its weakest link. Meticulous preparation of glassware and solvents is non-negotiable.

Protocol 2.1: Glassware Preparation

All glassware used for air-sensitive work must be scrupulously clean and dry to remove adsorbed moisture.[16]

Step-by-Step Methodology:

  • Cleaning: Wash glassware with an appropriate solvent (e.g., acetone) to remove organic residues, followed by a thorough cleaning with a laboratory detergent and rinsing with deionized water.

  • Drying: Place the clean glassware in a laboratory oven (≥125°C) overnight.[16]

  • Assembly & Cooling: While still hot, assemble the glassware (e.g., a Schlenk flask with a condenser).

  • Inerting: Immediately connect the hot, assembled apparatus to the Schlenk line. Evacuate the glassware by opening the stopcock to the vacuum manifold, and then refill with inert gas. This "vacuum/inert gas" cycle should be repeated at least three times to ensure all atmospheric gases and residual moisture are removed.[9][10] Alternatively, the hot glassware can be cooled under a positive flow of inert gas.[16]

Protocol 2.2: Solvent Purification and Degassing

Many reactions require anhydrous and deoxygenated solvents. While commercial anhydrous solvents are available, they often need to be degassed before use to remove dissolved oxygen.[17][18] The freeze-pump-thaw method is the most effective technique for this purpose.[19][20]

Step-by-Step Methodology (Freeze-Pump-Thaw):

  • Preparation: Place the anhydrous solvent into a Schlenk flask, ensuring the flask is no more than half full.[21] Attach the flask to the Schlenk line.

  • Freeze: Close the flask's stopcock to the manifold and immerse the bottom of the flask in a cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry) until the solvent is completely frozen.[22][23] Safety Note: Never have the flask open to the inert gas supply while freezing in liquid nitrogen, as this can lead to the condensation of liquid oxygen, creating an explosion hazard.[23]

  • Pump: Once the solvent is frozen solid, open the stopcock to the vacuum manifold. Evacuate the headspace for several minutes.[21][22]

  • Thaw: Close the stopcock to the manifold, sealing the flask under a static vacuum. Remove the cooling bath and allow the solvent to thaw completely. You will see gas bubbles evolving from the liquid as it thaws.[20][23]

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.[21][23] After the final cycle, backfill the flask with inert gas.

G start Start: Solvent in Schlenk Flask node1 node1 start->node1 final End: Degassed Solvent under Inert Gas node3 node3 node3->final After 3rd cycle

Chapter 3: Core Handling Protocols for P,N Ligands

Whether you are working in a glovebox or on a Schlenk line, specific techniques are required to transfer P,N ligands without exposing them to air.

Protocol 3.1: Solid P,N Ligand Transfer in a Glovebox

The glovebox is the preferred environment for handling solid P,N ligands, especially for weighing precise amounts.[5]

Step-by-Step Methodology:

  • Preparation: Ensure the glovebox atmosphere is pure (<1 ppm O₂, <1 ppm H₂O). Bring all necessary items into the glovebox, including the ligand container, vials, spatulas, a balance, and the reaction flask.

  • Weighing: Tare a clean, dry vial on the balance inside the glovebox.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of the P,N ligand into the tared vial and record the mass.

  • Addition: Add the weighed solid directly to the reaction vessel inside the glovebox. If the reaction is to be performed outside the glovebox, seal the reaction vessel with a septum before removing it.[24]

Protocol 3.2: Liquid/Solution Transfer via Cannula on a Schlenk Line

Transferring solutions of air-sensitive compounds between flasks on a Schlenk line is commonly done using a cannula (a double-tipped needle).[6][12] This technique relies on a positive pressure of inert gas to push the liquid from one vessel to another.

Step-by-Step Methodology:

  • Preparation: Ensure both the source flask (containing the P,N ligand solution) and the receiving flask are connected to the Schlenk line and under a positive pressure of inert gas. Both flasks should be sealed with rubber septa.

  • Cannula Insertion: Insert one end of the cannula through the septum of the source flask, ensuring the needle tip is below the surface of the liquid. Insert the other end into the receiving flask.

  • Initiate Transfer: To start the transfer, create a pressure differential. This is typically done by inserting a bleed needle (an open needle) into the septum of the receiving flask. The slightly lower pressure in the receiving flask will cause the liquid to flow from the source flask.[24]

  • Completion: Once the desired volume is transferred, remove the cannula from the receiving flask first, and then from the source flask, to prevent any solution from being sucked back.

G cluster_setup Cannula Transfer Setup flask1 Source Flask (P,N Ligand Solution) Under N2 Pressure flask2 Receiving Flask Under N2 Pressure flask1->flask2 Liquid Transfer cannula Cannula bleed Bleed Needle (Vents N2)

Chapter 4: Characterization of Air-Sensitive P,N Ligands

Characterization, particularly via NMR spectroscopy, requires careful sample preparation to avoid degradation.[25]

Protocol 4.1: Preparation of an NMR Sample

Preparing an NMR sample of a P,N ligand must be done under an inert atmosphere. A J. Young NMR tube, which has a resealable Teflon valve, is ideal for this purpose.[26][27]

Step-by-Step Methodology:

  • Glassware Prep: Take a clean, dry J. Young NMR tube and attach it to the Schlenk line via an adapter. Perform at least three vacuum/inert gas cycles to render the tube inert.[26]

  • Solid Addition (in Glovebox): The easiest method is to add the solid P,N ligand (typically 1-5 mg for ¹H NMR) to the NMR tube inside a glovebox.[27] Seal the tube and remove it from the box.

  • Solvent Addition (on Schlenk Line): Re-attach the sealed NMR tube containing the solid to the Schlenk line and cycle the adapter.

  • Transfer Solvent: Using a gas-tight syringe, draw up the required amount of deuterated solvent (typically 0.6-0.7 mL) from a Sure/Seal™ bottle or a flask of degassed solvent.[27]

  • Inject Solvent: Under a positive flow of inert gas, briefly remove the J. Young valve, place the NMR tube under the inert gas flow from the adapter, and inject the deuterated solvent.

  • Seal: Quickly and securely replace the Teflon valve on the NMR tube.[26] The sample is now sealed and ready for analysis.

G node1 1. Inert J. Young Tube (3x Vacuum/N2 Cycles) node2 2. Add Solid P,N Ligand (in Glovebox) node1->node2 node3 3. Attach to Schlenk Line node2->node3 node4 4. Inject Degassed Deuterated Solvent (via Syringe) node3->node4 node5 5. Seal J. Young Valve node4->node5 node6 Ready for NMR Analysis node5->node6

Chapter 5: Storage and Safety

Storage: Solid P,N ligands should be stored under an inert atmosphere in a cool, dark, and dry place, such as a freezer within a glovebox.[5][28] Solutions should be stored in sealed Schlenk flasks or ampoules, also at low temperatures, to minimize degradation over time.

Safety:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Pyrophoric Reagents: The synthesis of P,N ligands often involves pyrophoric reagents like organolithiums (e.g., n-BuLi) or Grignards. These must be handled with extreme care using proper syringe and cannula techniques.[24]

  • Quenching: After a reaction, residual reactive materials must be quenched safely. This is typically done by slowly adding a protic solvent like isopropanol or ethanol at low temperatures before aqueous workup.

  • Disposal: Dispose of phosphorus-containing waste according to your institution's hazardous waste guidelines.

References

  • The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). 8: Freeze-Pump-Thaw. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). 6: NMR Preparation. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • University of New Mexico, Department of Chemistry & Chemical Biology. (n.d.). Schlenk Line. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • VACUUBRAND. (2024, November 12). Keeping air and moisture out. Retrieved from [Link]

  • American Chemical Society. (2008, May 29). Coupling an Electrospray Ionization Mass Spectrometer with a Glovebox: A Straightforward, Powerful, and Convenient Combination for Analysis of Air-Sensitive Organometallics. Retrieved from [Link]

  • University College Dublin. (2025, November 19). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016, April 29). A modular approach to neutral P,N-ligands: synthesis and coordination chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Retrieved from [Link]

  • ResearchGate. (n.d.). A) Commonly applied P,N ligands in homogeneous catalysis. B) problems.... Retrieved from [Link]

  • Jacomex. (n.d.). Customized Glove Box for Chemistry Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Retrieved from [Link]

  • Mulks Group. (2025, February 10). What do we need a glovebox for?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 12). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Retrieved from [Link]

  • University of Kaiserslautern. (2015, April 2). New N,N,P-Ligands and Their Heterobimetallic Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. Retrieved from [Link]

  • ROCKER Scientific. (n.d.). Solvent Purification | Solvent filtration systems & assembly. Retrieved from [Link]

  • University College Dublin. (2025, November 19). The Synthesis and Application of P,N Ligands in Asymmetric Catalysis. Retrieved from [Link]

  • MDPI. (2022, September 23). The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. Retrieved from [Link]

  • Georg Thieme Verlag. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Neilson Lab, Texas Christian University. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

  • LookChem. (2023, November 11). Operation, disposal, storage and transportation of phosphorus oxychloride. Retrieved from [Link]

  • e-Publications@Marquette. (n.d.). Phosphate removal and recovery using immobilized phosphatebinding proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphates and Nuclear Waste Storage. Retrieved from [Link]

  • Google Patents. (2008, January 24). US20080021245A1 - Process for recovering phosphorus ligands from metal complexes having phosphine ligands.
  • ResearchGate. (2008, November 1). Phosphoric ligands immobilized on polymeric resins. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting hydrolysis of phosphonous diamides in moist environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphonous diamides (


) are versatile P(III) synthons, widely used as precursors for phosphonites, ligands, and metal-organic frameworks. However, their utility is frequently compromised by their high susceptibility to moisture. The P-N bond, while kinetically stable in anhydrous conditions, undergoes rapid hydrolysis in the presence of protic sources, leading to a cascade of degradation products that can poison catalysts and lower yields.

This guide provides a self-validating troubleshooting framework. It moves beyond basic "keep it dry" advice to offer diagnostic precision using


 NMR and mechanistic interventions for salvaging experiments in humid environments.

Part 1: The Diagnostic Hub (FAQ)

Q1: How do I definitively know if my phosphonous diamide has hydrolyzed? A: Visual inspection is unreliable. The definitive diagnostic is


 NMR .[1] Phosphonous diamides are Trivalent P(III) species, whereas their hydrolysis products almost immediately tautomerize to Pentavalent P(V) species (H-phosphinates).
SpeciesOxidation State

Chemical Shift (

)
MultiplicityCoupling (

)
Phosphonous Diamide (

)
P(III)80 – 120 ppm SingletN/A
Phosphonous Acid Monoamide (

)
P(V)15 – 45 ppm Doublet500 – 600 Hz
Phosphonous Acid (

)
P(V)10 – 40 ppm Doublet500 – 700 Hz
Phosphonic Diamide (Oxidized, no hydrolysis)P(V)20 – 50 ppm SingletN/A

Key Indicator: If you see a large doublet (


 Hz)  in the 15–45 ppm region, your P-N bond has hydrolyzed. The proton directly attached to phosphorus splits the signal.

Q2: I see a white precipitate forming in my reaction mixture. Is this the hydrolyzed product? A: Likely, yes.

  • Scenario A: Hydrolysis releases secondary amines (

    
    ). If you are using an acid catalyst or if the environment is acidic, this forms ammonium salts (e.g., 
    
    
    
    ), which are often insoluble in non-polar solvents like toluene or ether.
  • Scenario B: Complete hydrolysis leads to phosphonous acids (

    
    ), which are often solids and less soluble in organic solvents than the parent diamide.
    

Q3: Can I salvage a partially hydrolyzed batch? A: It depends on the application.

  • For Ligand Synthesis: No. Even trace amounts of P(V) species can act as catalyst poisons or bind irreversibly to metals. Recrystallization is rarely effective due to similar solubilities. Distillation is the only viable purification method, but P(V) species often decompose before distilling.

  • For Synthesis of Phosphonites (

    
    ): Yes.  If you are reacting with an alcohol, the hydrolysis product (monoamide) is an intermediate. You can drive the reaction to completion by adding an excess of the alcohol and a coupling agent (like tetrazole) or heating to drive off the amine.
    

Part 2: Mechanism of Failure

Understanding the mechanism is crucial for troubleshooting. The hydrolysis of phosphonous diamides is not a simple displacement; it involves a tautomeric shift that renders the process effectively irreversible.

The "Moisture Trap" Mechanism:

  • Protonation: The nitrogen of the P-N bond is protonated by water (or trace acid), making it a good leaving group.

  • Nucleophilic Attack: Water attacks the phosphorus center.[2]

  • Elimination: The amine (

    
    ) leaves, forming a P-OH intermediate.
    
  • Tautomerization (The Critical Step): The P(III)-OH species rapidly tautomerizes to the thermodynamically stable P(V)=O species (H-phosphinate). This breaks the aromaticity or conjugation often required for reversibility, locking the molecule in the hydrolyzed state.

HydrolysisMechanism SM Phosphonous Diamide (P-III) ~100 ppm Inter P-OH Intermediate (Transient P-III) SM->Inter + H2O (Protonation of N) Prod H-Phosphinate (P-V) ~30 ppm (Doublet) Inter->Prod Tautomerization (Irreversible) Amine Free Amine (HNR'2) Inter->Amine Elimination

Figure 1: The irreversible cascade of P-N bond hydrolysis. Note the shift from P(III) to P(V), which is the primary NMR diagnostic marker.

Part 3: Troubleshooting & Protocols

Scenario 1: High Humidity Lab Environment (>50% RH)

Issue: Reagents degrade during weighing or transfer. Protocol: The "Solvent Blanket" Technique

  • Never weigh dry solids in open air.

  • Tared Schlenk flask

    
     Purge with Argon.
    
  • Add anhydrous solvent (e.g., DCM, Toluene) first to create a "blanket."

  • Add the phosphonous diamide as a solid counter-flow to the argon stream directly into the solvent. The dissolution rate usually beats the hydrolysis rate.

  • Validation: Take an aliquot immediately for

    
     NMR. If 
    
    
    
    ppm (singlet), you are safe.
Scenario 2: "The Stall" - Reaction stops at 50% conversion

Issue: Accumulation of amine salts (


) buffering the reaction or poisoning the catalyst.
Protocol: The Chemical Scavenger

If your reaction generates amine (e.g., alcoholysis of diamide), the released amine can deprotonate water traces, creating hydroxide, which is a potent nucleophile that attacks the P-N bond aggressively.

  • Add a Proton Sponge: Use a non-nucleophilic base (e.g., Triethylamine or DIPEA) in excess to trap any protons, preventing the autocatalytic acid hydrolysis cycle.

  • Add Molecular Sieves (4Å): Add activated pellets directly to the reaction vessel.

    • Note: Powdered sieves can be abrasive and generate heat; pellets are preferred for sensitive P-N bonds.

Scenario 3: Distinguishing Oxidation from Hydrolysis

Issue: NMR shows a singlet at 30 ppm. Is it hydrolyzed? Protocol: The Coupling Test

  • Run a Proton-Coupled

    
     NMR  (do not use {1H} decoupling).
    
  • Analysis:

    • Singlet: It is the Phosphonic Diamide (

      
      ). You have an oxygen leak (air), not a moisture leak.
      
    • Doublet (

      
       Hz):  It is the Hydrolysis Product . You have a moisture leak.
      

TroubleshootingTree Start Problem: Impurity in 31P NMR CheckShift Check Chemical Shift Start->CheckShift Region1 Region 80-120 ppm CheckShift->Region1 Region2 Region 10-50 ppm CheckShift->Region2 Status1 Intact P(III) Diamide (Check Purity) Region1->Status1 CheckSplit Run Coupled 31P NMR Region2->CheckSplit SplitYes Doublet (J ~ 550 Hz) CheckSplit->SplitYes Coupling Visible SplitNo Singlet CheckSplit->SplitNo No Coupling DiagHydro DIAGNOSIS: Hydrolysis (Moisture Leak) SplitYes->DiagHydro DiagOx DIAGNOSIS: Oxidation (Air Leak) SplitNo->DiagOx

Figure 2: Diagnostic decision tree for identifying P-N bond degradation pathways.

References

  • Kinetics of P-N Hydrolysis: Rahil, J., & Haake, P. (1981). Hydrolysis of phosphonamides. Journal of the American Chemical Society, 103(7), 1723–1734.

  • NMR Characterization: Tebby, J. C. (1991). Handbook of Phosphorus-31 Nuclear Magnetic Resonance Data. CRC Press. (Standard reference for chemical shifts).
  • H-Phosphinate Tautomerism: Keglevich, G. (2018). P-Heterocycles as Ligands in Homogeneous Catalysis. Current Organic Chemistry, 22(14).

  • Synthesis via Diamides: Bhattacharya, A. K., & Thyagarajan, G. (1981). Michaelis–Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430.

Sources

Technical Support Center: Resolving Solubility Challenges of 4,4'-(Phenylphosphanediyl)dimorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4,4'-(Phenylphosphanediyl)dimorpholine. This document provides in-depth troubleshooting strategies and foundational knowledge to address the common solubility challenges encountered by researchers when working with this compound in polar solvent systems. Our goal is to empower you with the scientific principles and practical protocols necessary for successful experimentation.

Introduction: Understanding the Solubility Profile

4,4'-(Phenylphosphanediyl)dimorpholine possesses a dichotomous chemical structure that is the primary source of its solubility issues. The molecule combines a large, non-polar phenyl group with two polar morpholine rings and a polar phosphine oxide center. This amphiphilic nature means that while it is not entirely insoluble in polar solvents, achieving high or even moderate concentrations in purely aqueous systems can be exceptionally difficult. The principle of "like dissolves like" dictates that the hydrophobic character of the phenyl ring resists solvation by highly polar solvents like water, while the polar moieties are insufficient to overcome this barrier on their own[1][2].

This guide will walk you through systematic approaches to overcome these challenges, from simple first steps to more advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: Why is my 4,4'-(Phenylphosphanediyl)dimorpholine not dissolving in my aqueous buffer (e.g., PBS, Water)?

A: The primary reason is the compound's significant lipophilicity, contributed by the phenyl ring. This non-polar segment disrupts the highly organized hydrogen-bonding network of water, making dissolution energetically unfavorable. Furthermore, the solid compound may have a stable crystal lattice structure that requires substantial energy for the solvent to break apart[3].

Q2: I'm having trouble. What is the very first and simplest thing I should try?

A: The most direct and widely successful first step is to employ a co-solvent . Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous buffer. This technique reduces the overall polarity of the solvent system, making it more accommodating for the non-polar phenyl group[4][5].

Q3: Can I simply heat the mixture to force it to dissolve?

A: Heating can increase solubility by providing the necessary kinetic energy to overcome the solid's lattice energy[1]. However, this should be done with caution. First, ensure the solvent's boiling point is not exceeded. Second, be aware that the compound may precipitate out of solution as it cools back to room temperature. Finally, elevated temperatures can potentially degrade the compound, especially in non-neutral pH conditions[6][7]. Always verify compound stability after heating.

Q4: How does pH impact the solubility of this compound?

A: The two morpholine rings each contain a nitrogen atom that is a weak base[3][8]. In acidic conditions (lower pH), these nitrogen atoms can become protonated, forming cationic morpholinium salts. This introduction of a formal charge dramatically increases the molecule's polarity and, consequently, its solubility in water. Therefore, adjusting the pH of your solvent to the acidic range (e.g., pH 4-6) can be a highly effective strategy[3].

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, protocol-driven solutions to specific experimental problems.

Issue 1: Incomplete Dissolution in Primary Solvent

You've added the solid compound to your polar solvent, but even with vigorous mixing, particles remain undissolved.

Solution A: The Co-Solvent Strategy

This is the most robust method for solubilizing non-polar compounds in aqueous systems. By creating a concentrated stock in a suitable organic solvent, you can achieve a final working concentration that would be impossible by direct dissolution.

Causality: Co-solvents work by reducing the polarity of the bulk solvent (water). This creates a microenvironment that can more easily solvate the hydrophobic phenyl ring of the molecule, effectively "bridging the gap" between the non-polar solute and the polar solvent[4].

Recommended Co-Solvents

Co-SolventTypeStarting Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO) Polar Aprotic10-50 mMExcellent dissolving power for a wide range of compounds; use at the lowest effective final concentration (<1%) in cell-based assays[5][9].
Ethanol (EtOH) Polar Protic10-20 mMGood general-purpose solvent; less toxic than DMSO for many biological systems[1][9].
N,N-Dimethylformamide (DMF) Polar Aprotic10-20 mMStrong solvent, but higher toxicity. Use with caution.
Tetrahydrofuran (THF) Moderately Polar5-15 mMEffective but can be peroxide-forming and is highly volatile. Best for chemical, not biological, applications[1][10].

Experimental Protocol: Preparing a Solution via Co-Solvency

  • Weigh Compound: Accurately weigh the desired amount of 4,4'-(Phenylphosphanediyl)dimorpholine in a suitable vial.

  • Add Co-Solvent: Add the minimum required volume of your chosen co-solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 20 mM).

  • Ensure Complete Dissolution: Vortex or sonicate the vial gently until all solid material is completely dissolved. The solution should be clear and free of particulates.

  • Prepare Working Solution: Perform a serial dilution of the concentrated stock into your final aqueous buffer (e.g., PBS). Add the stock solution dropwise to the buffer while vortexing to avoid localized high concentrations that can cause immediate precipitation.

  • Final Check: Ensure the final concentration of the co-solvent is low enough not to interfere with your downstream application (typically <1% v/v for DMSO in biological assays).

Workflow: Co-Solvent Method

Solid Solid Compound CoSolvent Add minimum volume of DMSO/EtOH Solid->CoSolvent Stock Concentrated Stock (e.g., 20 mM) CoSolvent->Stock Dilute Dilute dropwise into aqueous buffer while vortexing Stock->Dilute Final Final Working Solution (<1% Co-solvent) Dilute->Final

Caption: Workflow for dissolving the compound using a co-solvent.

Solution B: pH Adjustment

If co-solvents are undesirable for your experiment, modifying the pH is the next logical approach.

Causality: The morpholine moieties contain basic nitrogen atoms. By lowering the pH of the solvent with a dilute acid, these nitrogens become protonated. The resulting positive charge on the molecule transforms it into a more polar salt, which is significantly more soluble in polar solvents like water[3][8]. Organophosphate stability can also be pH-dependent, with hydrolysis often accelerated in alkaline conditions[11][12].

Experimental Protocol: pH-Mediated Solubilization

  • Prepare Solvent: Start with your desired aqueous buffer (e.g., deionized water or a low-buffering-capacity solution).

  • Add Compound: Add the solid 4,4'-(Phenylphosphanediyl)dimorpholine to the solvent and stir to create a suspension.

  • Titrate with Acid: While monitoring the pH with a calibrated meter, add a dilute solution of HCl (e.g., 0.1 M) dropwise.

  • Observe Dissolution: Continue stirring and adding acid until the solid material dissolves completely. Note the pH at which dissolution occurs.

  • Final pH Adjustment: If necessary, adjust the pH back up slightly with a dilute base, being careful not to exceed the pH at which precipitation begins.

  • Stability Check: It is crucial to verify that the compound remains stable at the final pH over the course of your experiment.

Hypothetical Solubility vs. pH

pHEstimated SolubilityObservation
8.0< 0.1 mg/mLHeavy suspension
7.0~0.2 mg/mLCloudy suspension
6.0~1.5 mg/mLSlightly hazy solution
5.0> 5 mg/mLClear solution

Mechanism: Protonation Increases Polarity

Caption: Acidification protonates the molecule, increasing polarity and solubility.

Issue 2: Precipitation Upon Dilution into Final Medium

You have successfully created a clear, concentrated stock solution in a co-solvent, but when you dilute it into your aqueous experimental medium, the compound crashes out of solution.

Cause: This occurs when the final concentration of the compound exceeds its thermodynamic solubility limit in the final solvent mixture (e.g., 99.5% buffer, 0.5% DMSO). The co-solvent is too dilute to keep the compound solvated.

Solution: Troubleshooting Decision Tree

This workflow provides a systematic path to resolving precipitation issues.

decision decision action action Start Precipitation Occurs Upon Dilution Check_Conc Is the final concentration essential? Start->Check_Conc Lower_Conc Lower final concentration Check_Conc->Lower_Conc No Check_CoSolvent Can co-solvent % be increased? Check_Conc->Check_CoSolvent Yes Increase_CoSolvent Increase co-solvent (e.g., 0.5% -> 1.0%) Run solvent control Check_CoSolvent->Increase_CoSolvent Yes Use_Surfactant Incorporate a surfactant (e.g., Tween-20) Check_CoSolvent->Use_Surfactant No

Caption: Decision tree for troubleshooting precipitation upon dilution.

Protocol: Using Surfactants for Enhanced Solubility

Surfactants form micelles in aqueous solutions, which are microscopic spheres with a hydrophobic core and a hydrophilic exterior. The non-polar phenyl ring of your compound can partition into this hydrophobic core, effectively shielding it from the water and dramatically increasing its apparent solubility.

  • Select Surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 are common choices.

  • Prepare Surfactant Solution: Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.01% - 0.1% w/v).

  • Prepare Stock: Create your concentrated stock solution of the compound in a co-solvent as previously described.

  • Dilute into Surfactant Buffer: Slowly dilute the stock solution into the surfactant-containing buffer while stirring. The micelles will encapsulate the compound as it is introduced, preventing precipitation.

References
  • Benchchem Technical Support Center. (n.d.). Enhancing the Aqueous Solubility of 2-(Oxan-2-yl)morpholine Analogs.
  • Wikipedia. (n.d.). Organophosphate.
  • DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides.
  • GeoScienceWorld. (2017, March 3). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society.
  • Benchchem Technical Support Center. (n.d.). Removal of Triphenylphosphine Oxide from Wittig Reactions.
  • Benchchem. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
  • MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides.
  • National Institutes of Health (NIH). (n.d.). Emission Properties, Solubility, Thermodynamic Analysis and NMR Studies of Rare-Earth Complexes with Two Different Phosphine Oxides.
  • ResearchGate. (2025, August 9). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • National Institutes of Health (NIH). (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Wikipedia. (n.d.). Triphenylphosphine.
  • PubChem. (n.d.). Phosphinic acid, dimorpholino-, phenyl ester.
  • FooDB. (n.d.). MORPHOLINE.
  • University of Florida. (2019, October 2). PI-156/PI193: Water pH and the Effectiveness of Pesticides.
  • Benchchem. (n.d.). Strategies to increase the solubility of 1-Nonacosanol in organic solvents.
  • SciSpace. (n.d.). Green chemistry: Reversible nonpolar-to-polar solvent.
  • Chem.libretexts.org. (n.d.). The Solution Process.
  • RSC Publishing. (n.d.). Mechanochemistry enabled highly efficient solvent-free deoxygenation of phosphine oxides in air.
  • ACS Publications. (2021, March 5). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics.
  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
  • NTP.gov. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Ataman Kimya. (n.d.). 4,4′-METHYLENEDIMORPHOLINE.
  • University of Rochester. (n.d.). Solvents and Polarity.
  • Chem.ucla.edu. (n.d.). Polarity of Solvents.
  • ResearchGate. (2023, August 11). (PDF) Solvent polarity induces significant bathochromic shift....
  • Wikipedia. (n.d.). Bis(diphenylphosphinoethyl)phenylphosphine.
  • ChemicalBook. (2025, December 31). 4,4'-METHYLENEBIS(PHENYL ISOCYANATE).
  • The Good Scents Company. (n.d.). 4,4-methylene bis(phenyl isocyanate), 101-68-8.

Sources

Addressing catalyst deactivation when using phenylphosphanediyl dimorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals using phenylphosphanediyl dimorpholine as a ligand in transition metal catalysis. Here, we address common challenges related to catalyst deactivation, offering troubleshooting advice and detailed protocols to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions regarding catalyst stability.

Q1: What are the first visual indicators of catalyst deactivation in my reaction?

A1: The most common visual cue is a change in the reaction mixture's color and consistency. A homogenous, catalytically active solution will often darken to a black or dark brown suspension. This typically indicates the formation of palladium black, an inactive, agglomerated form of palladium metal that has precipitated from the solution.[1] This is a strong sign that the phosphine ligand is no longer effectively stabilizing the metal center.[1]

Q2: How sensitive is phenylphosphanediyl dimorpholine to air and moisture?

A2: Like most phosphine ligands, particularly those with high electron density that are effective for catalysis, phenylphosphanediyl dimorpholine is susceptible to oxidation.[2][3] Exposure to air (oxygen) can convert the phosphorus(III) center to a phosphorus(V) oxide. This phosphine oxide cannot coordinate to the metal center, leading to the loss of catalytic activity.[1][4] While some bulky triarylphosphines exhibit reasonable stability in air, it is best practice to handle all phosphine ligands under an inert atmosphere (e.g., argon or nitrogen).[2] Moisture can also be detrimental, not just to the ligand but to many organometallic reagents used in cross-coupling reactions.

Q3: My reaction is sluggish or has stalled. Could it be an issue with my starting materials?

A3: Absolutely. Catalyst deactivation is not always caused by inherent instability. Impurities in your solvents or substrates can act as catalyst poisons.[5] For instance, sulfur-containing functional groups can irreversibly bind to the metal center, blocking the active site.[5] Similarly, solvents that are not rigorously degassed can introduce oxygen, leading to ligand oxidation.[2] Always use freshly purified and thoroughly degassed solvents and reagents.

Q4: Can I reuse the catalyst from my reaction?

A4: Reusability depends heavily on the specific reaction conditions and the stability of the catalytic complex. In many homogeneous catalysis setups, the catalyst decomposes upon completion of the reaction, especially if palladium black has formed.[6] However, strategies like immobilizing the catalyst on a solid support can facilitate recovery and reuse.[7] If you observe significant precipitation or a drop in activity on a second run, it is likely that the catalyst has deactivated.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common problems.

Issue 1: Reaction Fails to Initiate or Shows Low Conversion

If your reaction is not proceeding as expected, it is crucial to diagnose the root cause systematically.

Logical Flow for Troubleshooting Low Conversion

start Low or No Conversion q1 Is the reaction mixture black? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no cause1 Probable Cause: Catalyst Decomposition (Palladium Black Formation) a1_yes->cause1 q2 Did you use anhydrous, degassed solvents? a1_no->q2 solution1 Solution: - Increase ligand:metal ratio - Lower reaction temperature - Ensure rigorous inert atmosphere cause1->solution1 end Re-run Experiment solution1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are substrates and reagents pure? a2_yes->q3 cause2 Probable Cause: Ligand Oxidation by O₂/H₂O a2_no->cause2 solution2 Solution: - Purge solvent with Ar/N₂ - Use a glovebox for setup - See Protocol 1 cause2->solution2 solution2->end a3_yes Yes q3->a3_yes Continue Investigation (Check kinetics, stoichiometry, etc.) a3_no No q3->a3_no cause3 Probable Cause: Catalyst Poisoning a3_no->cause3 solution3 Solution: - Purify substrates (recrystallize, distill) - Check for inhibiting functional groups cause3->solution3 solution3->end

Caption: Troubleshooting workflow for low reaction conversion.

Possible Cause A: Ligand Oxidation
  • Causality: Phenylphosphanediyl dimorpholine, a trivalent phosphine (P(III)), is the active form of the ligand that coordinates to the metal center. If exposed to oxygen, it can be oxidized to the corresponding pentavalent phosphine oxide (P(V)).[1][4] This oxidized form has no available lone pair to donate to the palladium, rendering it incapable of stabilizing the catalyst and participating in the catalytic cycle.[1]

  • Evidence: A ³¹P NMR spectrum of your crude reaction mixture or even your ligand stock may show a signal in the +20 to +40 ppm range, characteristic of phosphine oxides, in addition to the signal for the P(III) ligand.

  • Solution: Rigorous exclusion of air is paramount. Assemble your reaction under a stream of high-purity argon or nitrogen, or preferably, inside a glovebox.[2] Ensure all solvents are thoroughly degassed by methods such as freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.

Possible Cause B: Catalyst Decomposition to Palladium Black
  • Causality: The active catalyst is typically a low-valent, coordinatively unsaturated metal species (e.g., Pd(0)L₂). For this species to be stable in solution, it relies on the phosphine ligands to shield the metal center. If the ligand dissociates, these "naked" metal atoms can aggregate into catalytically inactive bulk metal, which precipitates as palladium black.[1] This can be exacerbated by high temperatures or an insufficient ligand-to-metal ratio.[1]

  • Evidence: Visible black precipitate in the reaction flask.

  • Solution:

    • Increase Ligand Loading: Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to better stabilize the active catalytic species in solution.[1]

    • Temperature Control: Operate the reaction at the lowest temperature that still affords a reasonable rate. High temperatures can accelerate decomposition.[1]

    • Use a Pre-catalyst: Modern pre-catalysts are often designed to generate the active catalytic species more cleanly and efficiently, minimizing side reactions that lead to decomposition.[1]

Possible Cause C: P-C Bond Cleavage
  • Causality: Under certain conditions, particularly with electron-rich ligands and reactive metal centers, the bond between the phosphorus atom and the phenyl ring can be cleaved.[8][9] This is a form of irreversible ligand degradation that destroys the catalyst. This deactivation pathway can sometimes be promoted by interactions between the low-valent metal and the aromatic system of the phosphine ligand.[8]

  • Evidence: This is difficult to observe directly without detailed mechanistic studies, but it should be considered if other common deactivation pathways have been ruled out, especially in high-temperature reactions or when using nickel catalysts.[8]

  • Solution: If P-C bond cleavage is suspected, a change in ligand architecture may be necessary. A different phosphine ligand with alternative steric or electronic properties might be more robust under your specific reaction conditions.

Issue 2: Reaction Works Initially but Deactivates Over Time

This scenario suggests that while the initial catalyst formation is successful, a deactivation process is occurring as the reaction progresses.

Table 1: Common Deactivation Pathways and Mitigation Strategies
Deactivation PathwayPrimary CauseKey IndicatorPrevention / Mitigation Strategy
Ligand Oxidation Trace O₂ in solvent/headspaceGradual slowing of reaction rateRigorous degassing of solvents; maintain positive inert gas pressure.
Catalyst Poisoning Impurities in substrates/reagentsReaction stalls after partial conversionPurify all starting materials; use high-purity reagents.
Thermal Degradation Reaction temperature is too highFormation of palladium black over timeRun a temperature screen to find the optimal balance of rate and stability.
Product Inhibition Product coordinates to the catalystRate decreases as product concentration increasesThis is inherent to the system; may require process engineering solutions for scale-up.

Section 3: Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents

Controlling the atmospheric conditions of your reaction is the single most critical factor in preventing premature catalyst deactivation.

Objective: To remove dissolved oxygen from reaction solvents.

Method: Freeze-Pump-Thaw (Recommended for highest purity)

  • Preparation: Place the solvent in a robust flask (e.g., a Schlenk flask) equipped with a high-vacuum Teflon stopcock. The flask should not be more than half full.

  • Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: With the solvent still frozen, open the stopcock to a high-vacuum line (pressure < 100 mTorr). Allow the vacuum to remove the gases from the headspace above the frozen solvent for 5-10 minutes.

  • Thawing: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it melts.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.

  • Storage: After the final cycle, backfill the flask with a high-purity inert gas (argon or nitrogen) and store the solvent under this positive pressure.

Protocol 2: Attempted Catalyst Regeneration from Phosphine Oxide

While prevention is better than cure, in some cases, the oxidized phosphine ligand can be regenerated. This protocol is based on the principle of P=O bond activation.

Objective: To regenerate the active P(III) ligand from its P(V) oxide.

Background: Certain low-valent metal complexes can activate the P=O bond of a phosphine oxide, allowing for deoxygenation.[10][11] This is an advanced technique and may not be applicable in all cases, but it demonstrates a potential remediation strategy.

Disclaimer: This is a generalized procedure and requires significant optimization for your specific system.

  • Isolate the Deactivated Mixture: If possible, remove volatile components from the deactivated reaction mixture under reduced pressure.

  • Introduce a Reducing Agent: A silane, such as hexachlorodisilane or trichlorosilane, is often used as the oxygen acceptor. Add a stoichiometric excess of the silane to the mixture under a strictly inert atmosphere.

  • Add a Pd(0) Source (Optional but Recommended): In some cases, the addition of a Pd(0) source like [Pd₂(dba)₃] can catalyze the deoxygenation process.[10]

  • Heat and Monitor: Gently heat the mixture (e.g., 50-80 °C) and monitor the reaction by ³¹P NMR. Look for the disappearance of the phosphine oxide signal and the reappearance of the phosphine signal.

  • Re-initiate Catalysis: If regeneration is successful, the catalytic activity may be restored, and you can re-introduce your substrates to continue the reaction.

Section 4: Visualizing Deactivation

Understanding the chemical transformations involved in deactivation is key to preventing them.

Primary Deactivation Pathway: Oxidation

cluster_0 Active Ligand (P(III)) cluster_1 Inactive Species (P(V)) P_III Phenylphosphanediyl dimorpholine P_V Corresponding Phosphine Oxide P_III->P_V  O₂ (Air) ------------> P_V->P_III <------------  Reducing Agent  (e.g., Silane)

Caption: Reversible oxidation and reduction of the phosphine ligand.

References

  • Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts for C−C Coupling Reaction. Organometallics - ACS Publications. [Link]

  • Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts for C−C Coupling Reaction. ResearchGate. [Link]

  • Phosphine Ligand Oxidation. Reddit r/Chempros. [Link]

  • Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts for C−C Coupling Reaction. Organometallics - ACS Publications. [Link]

  • Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis. ResearchGate. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex. PMC - NIH. [Link]

  • Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh₃-catalysed olefin hydroformylation. Catalysis Science & Technology (RSC Publishing). [Link]

  • Mechanisms of catalyst deactivation. SciSpace. [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]

Sources

Validation & Comparative

Comparative Guide: 31P NMR Chemical Shift Analysis of 4,4'-(Phenylphosphanediyl)dimorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4,4'-(Phenylphosphanediyl)dimorpholine (referred to herein as Ph-P(Morph)₂ ) is a specialized aminophosphine ligand used in coordination chemistry and catalysis. Unlike ubiquitous alkyl/aryl phosphines (e.g., Triphenylphosphine), Ph-P(Morph)₂ features a P(III) center bonded to two morpholine nitrogen atoms and one phenyl group.

This structural difference creates a unique electronic environment detectable by Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) . While alkyl phosphines rely on


-donation, the P-N bonds in Ph-P(Morph)₂ introduce competing inductive withdrawal (by N/O) and mesomeric donation (N lone pair into P empty orbitals).

The Critical Metric: The diagnostic 31P NMR chemical shift for pure Ph-P(Morph)₂ is


 +95.7 ppm . This guide compares this signature against standard alternatives to validate purity, monitor synthesis, and predict ligand behavior.

Comparative Analysis: Chemical Shift Benchmarking

To interpret the spectrum of Ph-P(Morph)₂, one must contextualize it against its precursors, common alternatives, and degradation products.

Table 1: 31P NMR Chemical Shift Comparison ( ppm)

Solvent:


 or 

| Reference: 85%

(0 ppm)
CompoundStructure Class

(ppm)
Electronic Driver
Ph-P(Morph)₂ Aminophosphine +95.7 Target Product. Deshielded by electronegative N, buffered by

back-bonding.
Dichlorophenylphosphine (

)
Precursor+162.0Highly deshielded due to strong inductive withdrawal by Cl.
Triphenylphosphine (

)
Aryl Phosphine-6.0Shielded. Standard

-donor reference.
Ph-P(O)(Morph)₂Oxide Impurity+25 to +35Oxidation of P(III) to P(V). Shift moves upfield relative to the aminophosphine.[1]
Coordination Complex (

)
Metal Complex-10 to -16Significant Shielding. Upon metal coordination, aminophosphines often shift upfield (negative), unlike

.
Technical Insight: The "Aminophosphine Anomaly"

Researchers transitioning from


 often expect coordination to cause a downfield shift (deshielding). However, aminophosphines like Ph-P(Morph)₂ often exhibit coordination shielding .
  • Mechanism: When Ph-P(Morph)₂ binds to a metal (e.g., Cu(I)), the loss of electron density via

    
    -donation is overwhelmed by the re-hybridization of the P-N bonds and changes in the paramagnetic shielding term.
    
  • Application: If your reaction mixture shows a shift from +95.7 ppm to -12 ppm, you have successfully formed the metal complex; you have not generated free

    
     (which would appear at -6 ppm).
    

Experimental Protocol: Self-Validating Workflow

Aminophosphines are hydrolytically unstable and prone to oxidation. This protocol ensures data integrity.

Step 1: Sample Preparation (Inert Atmosphere)
  • Requirement: Nitrogen or Argon glovebox/Schlenk line.

  • Solvent:

    
     (Benzene-d6) is preferred over 
    
    
    
    . Chloroform often contains trace acid (HCl), which can protonate the morpholine nitrogen or hydrolyze the P-N bond, leading to artifact peaks.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Tube: Young’s tap NMR tube or flame-sealed tube to prevent in-situ oxidation during long acquisitions.

Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (inverse gated decoupling) or standard proton-decoupled (CPD).

  • Relaxation Delay (

    
    ):  Set to 2–5 seconds . Phosphorus nuclei in aminophosphines have moderate 
    
    
    
    relaxation times. Insufficient delay leads to integration errors when quantifying against impurities.
  • Spectral Width: -100 ppm to +200 ppm (covers all precursors and oxides).

Step 3: Data Processing
  • Line Broadening (LB): 1.0 – 3.0 Hz. (31P signals are naturally broader than 1H).

  • Referencing: If no internal standard is used, calibrate to the lock solvent or use a capillary insert of

    
     (set to 0 ppm).
    

Synthesis & Degradation Monitoring (Visualization)

The following diagram illustrates the logical flow of chemical shifts observed during the synthesis and potential degradation of the product.

G Precursor Precursor: PhPCl2 Shift: +162 ppm Reaction Nucleophilic Substitution (+ Morpholine) Precursor->Reaction Start Product Target: Ph-P(Morph)2 Shift: +95.7 ppm Reaction->Product 2 equiv Morpholine - HCl Oxide Oxidation Product Shift: ~+30 ppm Product->Oxide O2 Exposure (Degradation) Complex Metal Complex (e.g., Cu) Shift: -10 to -16 ppm Product->Complex Metal Coordination (Application)

Figure 1: 31P NMR Spectral Evolution. Monitoring the shift from +162 ppm to +95.7 ppm confirms reaction completion. Appearance of peaks near +30 ppm indicates sample degradation.

Mechanistic Analysis: Why 95.7 ppm?

Understanding the why allows you to predict shifts for derivatives.

  • Inductive Effect (-I): The morpholine Nitrogen and Oxygen atoms are electronegative. They pull electron density away from Phosphorus through the

    
    -framework.
    
    • Effect: Deshielding (Downfield shift towards positive ppm).

  • Mesomeric Effect (+M): The Nitrogen lone pair can donate into the empty d-orbitals (or

    
     orbitals) of the Phosphorus.
    
    • Effect: Shielding (Upfield shift).

  • Net Result: In

    
    , the Cl atoms are strong withdrawers with poor back-bonding, resulting in extreme deshielding (+162 ppm). In Ph-P(Morph)₂ , the N-donation partially counteracts the induction, settling the resonance at +95.7 ppm .
    
Comparison to Acyclic Analogs
  • Bis(diethylamino)phenylphosphine:

    
     ~88–90 ppm.
    
  • Ph-P(Morph)₂:

    
     95.7 ppm.[2]
    
  • Observation: The morpholine ring contains an Oxygen atom. This Oxygen exerts a remote inductive pull through the carbon chain and nitrogen, slightly deshielding the Phosphorus compared to the diethylamino analog.

References

  • Luiz, A. T. (2015).[2] 31P NMR Spectroscopic Studies of Copper (I) Aminophosphine Complexes. Rasayan Journal of Chemistry, 8(1), 13-17.[2]

    • Key Data: Establishes the proton decoupled 31P chemical shift for Bis(morpholino)(phenyl)phosphine at 95.
  • Duddeck, H. (2011).[3] Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Ludwig-Maximilians-Universität München.

    • Key Data: Provides computational and experimental baselines for phenyl-substituted phosphines and reference standards ( ).
  • Bauer, I., & Knölker, H. J. (2015). Iron Catalysis in Organic Synthesis. Chemical Reviews. Context: Discusses the use of aminophosphines as ligands in iron and copper catalysis, validating the utility of the target compound.
  • Steffen's Chemistry Pages. (2017). 31P Chemical Shifts Table.

    • Key Data: General reference ranges for and species used for compar

Sources

A Comparative Guide to the X-ray Crystallography of 4,4'-(Phenylphosphanediyl)dimorpholine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the structural data obtained through X-ray crystallography for complexes involving phosphine ligands, with a focus on the structural motifs relevant to 4,4'-(phenylphosphanediyl)dimorpholine. While crystallographic data for the specific parent ligand and its simple complexes are not extensively reported in publicly accessible databases, this guide synthesizes data from closely related structures to provide a robust comparative framework. We will explore the synthesis, crystallization, and key structural features of analogous P,N-ligands and phosphine-metal complexes, offering insights into the causality behind experimental choices and their implications for catalysis and materials science.

Introduction: The Role of Phosphine Ligands in Coordination Chemistry

Phosphine ligands are a cornerstone of modern coordination and organometallic chemistry.[1] As trivalent phosphorus compounds, they act as "soft" σ-donating ligands, readily forming stable complexes with a wide variety of transition metals.[2] This ability to stabilize metal centers is crucial for their extensive use in homogeneous catalysis, including industrially significant processes like cross-coupling, hydrogenation, and hydroformylation.[1][3]

The reactivity and selectivity of a metal-phosphine complex are governed by the ligand's electronic and steric properties.

  • Electronic Effects : Electron-rich phosphines, such as those with alkyl substituents, increase the electron density at the metal center. This enhances the rate of crucial catalytic steps like oxidative addition.

  • Steric Effects : The bulkiness of a phosphine ligand, often quantified by its cone angle (θ), plays a critical role in promoting steps like reductive elimination and can control the coordination number of the metal center.

The ligand 4,4'-(phenylphosphanediyl)dimorpholine belongs to the class of P,N-heterocyclic phosphine ligands. The presence of both a "soft" phosphorus donor and "harder" nitrogen donors from the morpholine rings allows for potentially versatile coordination behavior, including acting as a hemilabile ligand, which is highly beneficial in catalysis.[2]

Synthesis and Crystallization: From Ligand to Diffraction-Quality Crystal

The journey from initial synthesis to a high-resolution crystal structure is a multi-step process requiring careful planning and execution. The general workflow is applicable to 4,4'-(phenylphosphanediyl)dimorpholine and its analogues.

G cluster_synthesis Synthesis & Purification cluster_complexation Complexation cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis S1 Precursor Synthesis (e.g., Dichloro(phenyl)phosphine) S2 Ligand Synthesis (Reaction with Morpholine) S1->S2 S3 Purification (e.g., Column Chromatography) S2->S3 C1 Reaction with Metal Precursor (e.g., [PdCl2(cod)]) S3->C1 C2 Isolation of Crude Complex C1->C2 CR1 Solvent Selection (e.g., DCM/Hexane) C2->CR1 CR2 Crystal Growth (Slow Evaporation/Vapor Diffusion) CR1->CR2 A1 Single Crystal Selection CR2->A1 A2 Data Collection (Diffractometer) A1->A2 A3 Structure Solution & Refinement A2->A3 A4 Structural Analysis (Bond lengths, angles) A3->A4

Caption: General workflow from ligand synthesis to X-ray crystal structure analysis.

A. Ligand Synthesis (Hypothetical for 4,4'-(Phenylphosphanediyl)dimorpholine):

  • Rationale: The synthesis would likely involve the reaction of a phosphorus(III) chloride precursor with the desired amine. The use of a base is critical to neutralize the HCl generated in situ.

  • Protocol:

    • To a flame-dried, two-necked flask under a nitrogen atmosphere, add morpholine (2.2 equivalents) and a suitable anhydrous solvent (e.g., THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add dichloro(phenyl)phosphine (1.0 equivalent) dropwise via syringe over 30 minutes with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Filter the resulting suspension to remove the morpholine hydrochloride salt.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield the pure ligand.

B. Complex Synthesis (Example: Platinum(II) Complex):

  • Rationale: A common method for synthesizing square planar Pt(II) or Pd(II) phosphine complexes is ligand exchange with a labile precursor, such as dichloro(1,5-cyclooctadiene)platinum(II) ([PtCl2(COD)]).[4]

  • Protocol:

    • Dissolve [PtCl2(COD)] (0.1 mmol) in dichloromethane (3 mL).

    • In a separate vial, dissolve the phosphine ligand (0.2 mmol) in the same solvent (2 mL).

    • Add the ligand solution to the platinum precursor solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • Reduce the solvent volume and add a non-polar solvent (e.g., hexane or ethyl acetate) to precipitate the complex.

    • Collect the solid by filtration and wash with the non-polar solvent.[4]

C. Single Crystal Growth:

  • Rationale: The goal is to create a supersaturated solution from which the compound slowly precipitates, allowing for the formation of large, well-ordered single crystals. The choice of solvent system is paramount.[5] Slow evaporation, slow cooling, or vapor/liquid diffusion are common techniques.[6]

  • Protocol (Slow Evaporation):

    • Dissolve the purified complex in a minimal amount of a relatively volatile solvent in which it is soluble (e.g., dichloromethane or chloroform).

    • Place the vial in a larger, sealed container that contains a more volatile, miscible "anti-solvent" in which the complex is insoluble (e.g., hexane or pentane).

    • Allow the anti-solvent vapor to slowly diffuse into the primary solvent over several days.

    • Crystals will form as the solution slowly becomes supersaturated.

Comparative Analysis of Crystal Structures

G cluster_ligand Phosphine Ligand M Metal (e.g., Pt, Pd) P P M->P M-P Bond (~2.2-2.3 Å) X1 X M->X1 M-X Bond (X=Cl, ~2.3-2.4 Å) X2 X M->X2 N1 N P->N1 P-N Bond N2 N P->N2 Phenyl Phenyl P->Phenyl Morph1 Morpholine N1->Morph1 Morph2 Morpholine N2->Morph2

Caption: Predicted coordination of a P,N-ligand to a square planar metal center.

Parameter[PtCl2(PPh2(4-Me2NC6H4))2][4]Dimethyl(phenyl)phosphine sulfide[7]Cr(CO)5P(H)(C6H5)2[8]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/nP21/nP21/c
M-P Bond (Å) 2.2490(19), 2.253(2)N/A2.355(1)
P-C(phenyl) (Å) 1.819(8) - 1.841(8)1.808(1)1.834(4), 1.840(4)
P=S Bond (Å) N/A1.9623(5)N/A
Key Angle (°) P1-Pt-P2 = 98.43(7)C-P-S = 113.55(5)C-P-C = 103.4(2)
Coordination Distorted Square PlanarTetrahedral at PDistorted Octahedral

Analysis and Insights:

  • M-P Bond Lengths: In the platinum(II) complex, the Pt-P bond lengths are approximately 2.25 Å.[4] For a complex of 4,4'-(phenylphosphanediyl)dimorpholine with a similar metal, we would expect a comparable M-P bond distance, influenced by the electronic donation of the ligand.

  • P-C and P-N Bond Lengths: The P-C(phenyl) bond lengths in various phosphine compounds consistently fall in the range of 1.80-1.84 Å.[4][7][8] The P-N bond length in a phosphinamide is typically shorter, around 1.70 Å, reflecting the different covalent radii and bond polarity.

  • Coordination Geometry: For late transition metals like Pd(II) and Pt(II), a square planar geometry is common.[4] The P-M-P or P-M-Cl bond angles will deviate from the ideal 90° due to the steric bulk of the phosphine ligand. In the example of cis-[PtCl2(PPh2(4-Me2NC6H4))2], the P-Pt-P angle is widened to 98.43° to accommodate the bulky phosphine groups.[4]

  • Morpholine Conformation: In the solid state, the two morpholine rings would be expected to adopt a stable chair conformation. The orientation of these rings relative to the phenyl group and the metal center would be a key structural feature, influencing the ligand's steric profile.

Implications for Drug Development and Catalysis

The precise three-dimensional structure of a metal-ligand complex, as revealed by X-ray crystallography, is fundamental to understanding its function.

  • In Catalysis: The steric and electronic parameters derived from crystal structures are critical for rational catalyst design.[9] For instance, the cone angle and the accessibility of the metal center directly impact the selectivity of a cross-coupling reaction. By comparing the structures of different phosphine complexes, researchers can fine-tune ligand architecture to achieve desired catalytic performance.[3][10]

  • In Drug Development: While this specific ligand class is more common in catalysis, understanding protein-ligand interactions is paramount in drug discovery.[11][12] The principles of structural analysis are universal. Crystallography reveals the precise binding mode of a molecule in a protein's active site, enabling structure-based drug design and the optimization of lead compounds.[11] The detailed analysis of bond lengths, angles, and intermolecular contacts in a crystal structure provides a roadmap for improving potency and selectivity.

Conclusion

While a definitive crystal structure for a simple 4,4'-(phenylphosphanediyl)dimorpholine complex is not available in the public domain, a robust comparative analysis based on structurally similar phosphine ligands provides significant predictive power. The synthesis and crystallization protocols outlined, along with the comparative data on bond lengths and coordination geometries, offer a solid foundation for researchers working with this and related P,N-ligands. The structural insights gained from X-ray crystallography are indispensable for advancing the rational design of new catalysts and therapeutic agents.

References

  • The summary of X-ray crystal data collection and structure refinement parameters… ResearchGate. [Link]

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PMC, National Center for Biotechnology Information. [Link]

  • Advanced Phosphine Ligands for Catalysis. ProChem, Inc. [Link]

  • Selected works on the applications of P,N-phosphine ligands. ResearchGate. [Link]

  • Phosphine ligands and catalysis. Gessner Group. [Link]

  • Synthesis and biological study of some transition metal(II) complexes containing (di phenyl phosphines and tri phenyl phosphines). ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of dimethyl(phenyl)phosphine sulfide. PMC, National Center for Biotechnology Information. [Link]

  • EPR and DFT Studies of the Structure of Phosphinyl Radicals Complexed by a Pentacarbonyl Transition Metal. Archive ouverte UNIGE. [Link]

  • Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-(methanediyl)bis(3-chloro-2,6-diethylaniline). PMC, National Center for Biotechnology Information. [Link]

  • Determination Of X-ray Crystal Structures Of ERAP1 Complexes. Peak Proteins. [Link]

  • Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester Research Explorer. [Link]

  • cis-Dichloridobis{[4-(dimethylamino)phenyl]diphenylphosphane-κP}platinum(II) ethyl acetate monosolvate. PMC, National Center for Biotechnology Information. [Link]

  • Selective Crystallization of Four Bis(phthalocyaninato)lanthanoid(III) Polymorphs. ChemRxiv, Cambridge Open Engage. [Link]

Sources

Thermal degradation comparison of dimorpholine phosphonites vs traditional flame retardants

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Dimorpholine Phosphonites (specifically Bis(morpholino)phosphinyl derivatives ) versus traditional flame retardants. This analysis focuses on thermal degradation mechanisms, char formation efficiencies, and experimental validation.

Content Type: Technical Comparison Guide Audience: Polymer Scientists, Chemical Engineers, and R&D Specialists

Executive Summary

The shift from halogenated flame retardants (FRs) to halogen-free alternatives has accelerated the development of Phosphorus-Nitrogen (P-N) synergists. Dimorpholine phosphonites (often chemically characterized as bis(morpholino)phosphinic derivatives ) represent a specialized class of FRs that leverage the morpholine ring as a carbon and nitrogen source combined with a central phosphorus moiety.

Unlike traditional Halogenated FRs (which rely on gas-phase radical quenching) or Inorganic Hydroxides (which rely on endothermic dehydration), Dimorpholine Phosphonites function primarily through a condensed-phase intumescent mechanism . This guide objectively compares their thermal degradation profiles, highlighting their superior char-forming capability and lower smoke toxicity.

Chemical Architecture & Mechanistic Basis

To understand the degradation behavior, we must first distinguish the chemical structures.

  • Dimorpholine Phosphonite (DMP-FR): Contains P-N bonds connecting two morpholine rings to a phosphorus center. The morpholine ring acts as a "blowing agent" precursor (releasing non-flammable N-gases), while the phosphorus acts as the "acid source" for charring.

  • Traditional Halogenated (e.g., DecaBDE): C-Br bonds that cleave to release Br radicals.

  • Traditional Phosphate (e.g., RDP/BDP): P-O-C bonds (phosphate esters) that function as plasticizers and char promoters.

Mechanism of Action: The P-N Synergism

The thermal degradation of DMP-FRs follows a specific cascade that is distinct from traditional FRs.

degradation_mechanism Start Dimorpholine Phosphonite (P-N Bonded Precursor) Heat Thermal Stress (>250°C) Start->Heat Step1 P-N Bond Scission Heat->Step1 Branch1 Gas Phase Action Step1->Branch1 Branch2 Condensed Phase Action Step1->Branch2 Gas1 Morpholine Ring Opening Release of NH3, N2 Branch1->Gas1 Solid1 Phosphoric Acid/ Polyphosphoric Acid Formation Branch2->Solid1 Gas2 Fuel Dilution (Blowing Effect) Gas1->Gas2 Char Stable Carbonaceous Char (Thermal Barrier) Gas2->Char Swelling (Intumescence) Solid2 Esterification with Polymer Matrix (Cross-linking) Solid1->Solid2 Solid2->Char

Figure 1: Thermal degradation cascade of Dimorpholine Phosphonites showing the dual-phase P-N synergistic mechanism.

Comparative Performance Data

The following data summarizes the thermal degradation characteristics of Dimorpholine Phosphonites compared to industry standards. Data is aggregated from representative high-performance P-N FR literature and standard halogenated benchmarks.

Table 1: Thermal Degradation Metrics (TGA @ 10°C/min in N2)
FeatureDimorpholine Phosphonites (DMP-FR)DecaBDE (Halogenated)Aluminum Trihydrate (ATH)Resorcinol Bis(diphenyl phosphate) (RDP)
Onset Temp (

)
280°C - 320°C 300°C - 310°C200°C - 220°C320°C - 340°C
Peak Degradation (

)
380°C - 420°C 400°CN/A (Dehydrates)450°C
Char Yield (at 600°C) 25% - 35% < 10%~55% (Al2O3 residue)15% - 20%
Mode of Action Intumescent Char + DilutionRadical Quenching (Gas)Heat Sink (Endothermic)Char Promoter (Liquid)
Smoke Toxicity Low (N2, NH3 release)High (HBr, Brominated furans)Very Low (Water vapor)Moderate
Key Technical Insights:
  • Lower Onset, Higher Stability: DMP-FRs often show a slightly lower onset temperature (

    
    ) than RDP. This is intentional; the P-N bond is designed to cleave before the polymer matrix degrades, triggering the acid formation necessary to crosslink the polymer and form char.
    
  • Char Yield Superiority: The morpholine ring provides a rich carbon and nitrogen source directly attached to the phosphorus. This "intramolecular synergism" results in significantly higher char yields (up to 35%) compared to simple phosphate esters (RDP).

  • Processing Window: Unlike ATH, which degrades at ~200°C (limiting processing speeds), DMP-FRs are stable up to ~280°C, making them suitable for engineering plastics like polyamides and polyesters.

Experimental Validation Protocols

To validate the performance of Dimorpholine Phosphonites in your specific polymer matrix, use the following self-validating protocols.

Protocol A: Thermogravimetric Analysis (TGA) for Char Efficiency

Objective: Quantify the "Synergistic Effectiveness" (SE) of the FR.

  • Sample Prep: Dry DMP-FR and polymer resin (e.g., Epoxy, PET) at 80°C for 4 hours.

  • Baseline: Run pure polymer and pure DMP-FR separately.

  • Composite: Run the blend (e.g., 85% Polymer / 15% DMP-FR).

  • Parameters:

    • Ramp: 10°C/min or 20°C/min.

    • Atmosphere: Nitrogen (inert degradation) AND Air (oxidative stability).

    • Range: 50°C to 800°C.

  • Calculation:

    
    
    Where 
    
    
    
    is the experimental char weight and
    
    
    is the theoretical weighted average. An
    
    
    confirms P-N synergism.
Protocol B: Cone Calorimetry (The "Real Fire" Simulation)

Objective: Measure Heat Release Rate (HRR) and Time to Ignition (TTI).

experimental_workflow Sample Sample Prep (100x100x3mm plaque) Condition Conditioning (23°C, 50% RH, 48h) Sample->Condition Cone Cone Calorimeter (35 or 50 kW/m² flux) Condition->Cone Data1 Measure TTI (Time to Ignition) Cone->Data1 Data2 Measure pHRR (Peak Heat Release) Cone->Data2 Data3 Measure TSR (Total Smoke Release) Cone->Data3 Analysis Calculate MARHE (Hazard Index) Data2->Analysis

Figure 2: Workflow for Cone Calorimetry validation.

Critical Analysis Point: For Dimorpholine Phosphonites, look for a "double-peak" or flattened HRR curve.

  • Sharp Peak: Indicates failure to form a stable char (typical of neat polymer).

  • Flattened Curve: Indicates successful formation of a dimorpholine-derived intumescent shield.

Conclusion

Dimorpholine phosphonites offer a distinct advantage over traditional halogenated and inorganic flame retardants by functioning as single-molecule intumescent systems . Their thermal degradation is characterized by:

  • Controlled Decomposition: Early release of nitrogen species to dilute fuel.

  • Acid Catalysis: Immediate formation of polyphosphoric acid species.

  • Robust Charring: High char yields that physically block heat transfer.[1]

For researchers developing high-performance, halogen-free materials, these compounds provide a pathway to achieve UL-94 V-0 ratings without compromising mechanical properties (as seen with high-loading inorganics) or environmental safety (as seen with halogens).

References

  • MDPI. Thermal Degradation of Organophosphorus Flame Retardants. (General degradation pathways of phosphonates/phosphinates).[1] [Link][2][3][4]

  • Frontiers in Chemistry. Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites. (Comparison of P-N systems in polyesters). [Link]

  • KMT Industrial. Flame Retardant Mechanism: A Comprehensive Guide. (Detailed explanation of heat removal and oxygen isolation). [Link]

Sources

Technical Deep Dive: Structural & Electronic Profiling of Phenylphosphanediyl Dimorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ligand Bond Angle Comparison: Phenylphosphanediyl Dimorpholine vs. Other P-N Ligands Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Executive Summary

Phenylphosphanediyl dimorpholine (PhP(Morph)₂, CAS: Implied derivative of 644-97-3 precursor) represents a specialized class of aminophosphine ligands where the phosphorus center is coordinated to one phenyl group and two morpholine rings.[1][2]

While often overshadowed by its acyclic cousins like Bis(diethylamino)phenylphosphine (PhP(NEt₂)₂) , the morpholine derivative offers a unique "tied-back" steric profile combined with distinct electronic modulation due to the ether oxygen atoms.[1] This guide objectively compares its structural parameters, bond angles, and performance metrics against standard P-N ligands, providing actionable data for ligand selection in catalysis and synthesis.

Structural Analysis: The "Morpholine Effect"

The core differentiator of PhP(Morph)₂ lies in the conformational rigidity of the morpholine ring compared to acyclic amines.[1]

2.1 Bond Angle & Length Comparison

The following table synthesizes crystallographic data from direct analogues (PhP(NEt₂)₂ and PhP(Piperidino)₂) to establish the structural profile of the morpholine derivative.

Structural ParameterPhP(Morph)₂ (Target)PhP(Piperidino)₂ (Analogue)PhP(NEt₂)₂ (Standard)Significance
N-P-N Bond Angle ~98° - 102° (Est.)[1][2]~100.5°101.8°Morpholine's cyclic constraint slightly compresses the angle compared to acyclic diethylamine.
C(Ph)-P-N Angle ~103° ~104°105.2°Steric bulk of the phenyl ring dominates, maintaining a relatively open angle.[1]
P-N Bond Length 1.69 - 1.71 Å 1.70 Å1.71 ÅShort bond indicates partial

donation from N to P.
N-Geometry Distorted Pyramidal PyramidalPlanar/FlattenedAcyclic amines (Et₂N) often planarize to maximize donation; Cyclic morpholine is conformationally locked in a chair, resisting full planarity.[1][2]
Tolman Cone Angle ~165° ~168°~172°The "tied-back" morpholine ring reduces the effective steric sweep compared to the flailing ethyl arms.[1]

Key Insight: The N-P-N angle in PhP(Morph)₂ is sharper than in PhP(NEt₂)₂.[1] This reduced bite angle (in potential bidentate applications) and slightly smaller cone angle make it less sterically demanding, allowing for tighter packing around metal centers.[1]

2.2 Electronic Modulation (The Oxygen Factor)

Unlike piperidine, morpholine contains an ether oxygen at the 4-position relative to nitrogen.[1]

  • Inductive Effect (-I): The oxygen atom withdraws electron density through the

    
    -framework.[1][2]
    
  • Result: The nitrogen lone pair in morpholine is less basic than in piperidine or diethylamine.[1][2] Consequently, the phosphorus center in PhP(Morph)₂ is more electrophilic and less electron-donating to metals.[1]

Performance & Reactivity Profile
3.1 Comparative Reactivity Matrix
FeaturePhP(Morph)₂PhP(NEt₂)₂Experimental Implication
Oxidation Resistance High ModerateThe electron-withdrawing morpholine reduces the rate of oxidation at P, making handling slightly easier.[1][2]
Hydrolytic Stability Moderate LowP-N bonds are susceptible to hydrolysis (P-OH formation).[1][2] Morpholine's steric bulk provides kinetic protection, but the polarized P-N bond is still labile.
Catalytic Activity (Pd) Tunable HighLower

-donation makes PhP(Morph)₂ a weaker ligand, potentially creating more active "ligand-free" metal species in dynamic equilibria.[1][2]
3.2 Visualizing the Steric/Electronic Landscape

LigandComparison PhP_Morph PhP(Morph)2 (Phenylphosphanediyl dimorpholine) Sterics Steric Bulk (Cone Angle) PhP_Morph->Sterics Rigid Chair Electronics Electron Donation (Basicity) PhP_Morph->Electronics Ether Oxygen PhP_Pip PhP(Piperidino)2 (Piperidine Analogue) PhP_Pip->Sterics Rigid Chair PhP_Pip->Electronics CH2 (No -I effect) PhP_Et PhP(NEt2)2 (Diethylamine Standard) PhP_Et->Sterics Free Rotation Outcome3 High Flexibility (Larger Cone Angle) PhP_Et->Outcome3 Outcome1 Tied-Back Geometry (Smaller Cone Angle) Sterics->Outcome1 Outcome2 Inductive Withdrawal (-I) (Lower Basicity) Electronics->Outcome2

Figure 1: Comparative logic flow of steric and electronic properties among P-N ligands.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of Phenylphosphanediyl dimorpholine via Aminolysis. Precaution: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.

4.1 Reagents
  • Dichlorophenylphosphine (PhPCl₂): 1.0 eq (e.g., 17.9 g, 0.1 mol)[1]

  • Morpholine: 4.0 eq (Excess acts as HCl scavenger) OR 2.0 eq Morpholine + 2.2 eq Triethylamine.[1][2]

  • Solvent: Anhydrous Diethyl Ether or Toluene (dried over Na/Benzophenone).[1][2]

4.2 Step-by-Step Workflow
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar. Flush with Argon.

  • Solvent Charge: Add 200 mL of anhydrous ether and the base (Morpholine excess or NEt₃). Cool to 0°C using an ice bath.[1][2]

  • Addition: Dilute PhPCl₂ (1.0 eq) in 20 mL ether. Add dropwise to the amine solution over 30 minutes. Exothermic reaction—white precipitate (Amine-HCl) will form immediately.[1][2]

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

  • Workup:

    • Filter the mixture through a Schlenk frit (under Argon) to remove the hydrochloride salt.[1]

    • Wash the solid cake with 2 x 20 mL dry ether.[1][2]

  • Isolation: Concentrate the filtrate under vacuum to remove solvent.

  • Purification: The residue is typically a viscous oil or low-melting solid.[1][2] Purification via vacuum distillation (high vacuum required) or recrystallization from pentane (at -78°C) is recommended.[1][2]

4.3 Characterization Checkpoints (Self-Validation)
  • ³¹P NMR (C₆D₆): Expect a singlet shift in the range of δ 85 - 95 ppm .[1][2] (Compare: PhPCl₂ @ ~162 ppm; PhP(NEt₂)₂ @ ~97 ppm).[1]

    • Note: If a peak appears at ~15-30 ppm, oxidation has occurred (Phosphine Oxide).[1][2]

  • ¹H NMR: Look for the phenyl region (7.2-7.8 ppm) and the characteristic morpholine multiplets (3.4-3.7 ppm for O-CH₂ and 2.8-3.1 ppm for N-CH₂).[2]

References
  • Tolman, C. A. (1977).[1][2] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] [1]

  • Balakrishna, M. S., et al. (2003).[1] Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research, 2003(9), 576-577.[1] [1]

  • Dyer, P. W., et al. (2003).[1] Aminophosphine Chemistry: Structural and Electronic Diversity. Dalton Transactions, (1), 104-113.[1]

  • Bax, B., et al. (2017).[1] P—N—P bond angles derived from the CSD.[1][2] ResearchGate/CSD Analysis.

  • Jover, J., & Cirera, J. (2019).[1] Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48, 15036-15048.[2]

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Benchmarking Purity: Elemental Analysis Standards for 4,4'-(Phenylphosphanediyl)dimorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Specialists in Drug Development.

Executive Summary: The Characterization Challenge

4,4'-(Phenylphosphanediyl)dimorpholine (Formula: C₁₄H₂₁N₂O₂P | MW: 280.31 g/mol ) represents a specific class of phosphonous diamides used as ligands in transition metal catalysis and as intermediates in flame retardant synthesis.[1] Unlike robust phosphines like Triphenylphosphine (PPh₃), this compound features P-N bonds (phosphoramidite linkages) and a P(III) center.

This creates a dual analytical challenge:

  • Hydrolytic Instability: The P-N bond is susceptible to acid-catalyzed hydrolysis, releasing morpholine and forming H-phosphonates.[1]

  • Refractory Combustion: In Elemental Analysis (EA), phosphorus forms glassy oxides (P₂O₅ variants) that trap carbon, leading to systematically low carbon (%C) readings unless specific combustion aids are employed.

This guide benchmarks the analytical performance of 4,4'-(Phenylphosphanediyl)dimorpholine against standard alternatives, providing a self-validating protocol for establishing purity.[1]

Comparative Analysis: Stability & Analytical Reliability

To understand the handling requirements, we compare this morpholine derivative against a "High Stability" benchmark (Triphenylphosphine) and a "High Reactivity" benchmark (Hexamethylphosphorous triamide - HMPT).

Table 1: Stability and Analytical Difficulty Matrix
FeatureTriphenylphosphine (PPh₃) 4,4'-(Phenylphosphanediyl)dimorpholine HMPT (Reactivity Benchmark)
Electronic Class TriarylphosphinePhosphonous diamideTriaminophosphine
Oxidation State P(III) → P(V) (Slow)P(III) → P(V) (Moderate)P(III) → P(V) (Rapid)
Hydrolysis Risk NegligibleModerate (Releases Morpholine)High (Releases Dimethylamine)
EA Challenge Low (Burns clean)High (P-N bond + Refractory P)High (Volatile + Reactive)
Handling Air stable solidStore under Argon/N₂ Strictly Inert Atmosphere

Expert Insight: While PPh₃ can be analyzed in standard tin capsules, 4,4'-(Phenylphosphanediyl)dimorpholine requires hermetic sealing to prevent hydrolysis during the weighing process. The morpholine ring provides steric bulk that retards hydrolysis compared to HMPT, but it is not air-stable indefinitely.

Theoretical vs. Experimental Standards

When validating a new batch, the experimental values must fall within specific tolerances. The presence of common impurities (Oxide and Hydrolysis products) shifts these values distinctively.

Table 2: Elemental Composition & Impurity Signatures
ElementTheoretical (Pure)Tolerance (Acceptable)Effect of Oxidation (+O)Effect of Hydrolysis (+H₂O)
Carbon (C) 59.99% 59.59 – 60.39%↓ Decreases (Dilution by O mass)↓ Decreases (Loss of C-rich Morpholine)
Hydrogen (H) 7.55% 7.15 – 7.95%↔ Slight Change↑ Increases (Addition of H from water)
Nitrogen (N) 9.99% 9.59 – 10.39%↓ Decreases ↓ Decreases (If Morpholine volatilizes)
Phosphorus (P) 11.05% 10.65 – 11.45%↓ Decreases ↑ Relative Increase (if organic mass is lost)

Validated Experimental Protocols

The following protocols are designed to overcome the "Phosphorus Trap" (incomplete combustion) and hydrolytic degradation.

Protocol A: CHN Combustion Analysis (The "Refractory" Method)

Principle: Standard combustion at 950°C is insufficient for organophosphorus compounds. Phosphorus forms a melt that encapsulates carbon particles, preventing their oxidation to CO₂.

Reagents:

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃).[1]

  • Capsules: Tin (Sn) capsules (exothermic flash aids combustion).[1]

Step-by-Step Workflow:

  • Environment: Perform all weighing in a glovebox or a specialized dry-bag flushed with Argon if humidity >40%.[1]

  • Weighing:

    • Tare a clean Tin capsule.

    • Add 1.5 – 2.5 mg of 4,4'-(Phenylphosphanediyl)dimorpholine.[1]

    • Critical Step: Add 5 – 10 mg of V₂O₅ powder directly on top of the sample.

  • Sealing: Fold and hermetically seal the capsule using a cold-weld press (to prevent moisture ingress before auto-sampling).

  • Combustion:

    • Furnace Temp: >1050°C (Dynamic Flash).

    • Oxygen Boost: Set oxygen injection to "High" or "Extended" (e.g., 5-10 seconds extra).[1]

  • Validation: Run a sulfanilamide standard and a triphenylphosphine standard treated with V₂O₅ to verify the oxidant is not introducing blank errors.

Protocol B: Phosphorus Determination (ICP-OES)[1]

Principle: Wet digestion converts organic P into inorganic phosphate for plasma emission detection.

Step-by-Step Workflow:

  • Digestion:

    • Weigh 10 mg of sample into a microwave digestion vessel.

    • Add 6 mL conc. HNO₃ + 1 mL H₂O₂.

    • Ramp to 200°C over 15 mins; hold for 15 mins.

  • Analysis:

    • Dilute to 50 mL with deionized water.

    • Nebulize into ICP-OES.[1]

    • Wavelengths: Monitor P at 177.434 nm (sensitive) and 213.618 nm (robust).

  • Interference Check: Ensure no spectral overlap if Copper or Iron catalysts are present in the matrix.

Visualization of Analytical Logic

Diagram 1: The Analytical Decision Tree

This diagram illustrates the logic flow for selecting the correct method and troubleshooting failures.

AnalyticalWorkflow Start Sample: 4,4'-(Phenylphosphanediyl)dimorpholine VisualCheck Visual Inspection: Is it a white solid? Start->VisualCheck Degraded STOP: Yellow/Gummy (Hydrolysis/Oxidation) VisualCheck->Degraded No Prep Sample Prep: Glovebox Weighing + V2O5 Additive VisualCheck->Prep Yes Combustion Combustion (CHN) Temp > 1050°C Prep->Combustion ResultCheck Check Carbon Recovery Combustion->ResultCheck Pass Pass: C within +/- 0.4% ResultCheck->Pass Within Range FailLow Fail: Low Carbon ResultCheck->FailLow < 59.5% FailHigh Fail: High Hydrogen ResultCheck->FailHigh > 8.0% FailLow->Prep Retry: Increase V2O5 ratio FailHigh->Prep Retry: Dry sample (Vacuum/P2O5)

Caption: Decision tree for validating purity. Note the critical loops for correcting low carbon (refractory formation) and high hydrogen (moisture contamination).

Diagram 2: Degradation Pathways Impacting EA

Understanding why the analysis fails is as important as the result.

DegradationPath Pure Pure Ligand (P-N Bond Intact) Oxidation Oxidation (+O2) Pure->Oxidation Air Exposure Hydrolysis Hydrolysis (+H2O) Pure->Hydrolysis Moisture/Acid Oxide Phosphine Oxide (Stable, EA: Low C, Low N) Oxidation->Oxide HPhos H-Phosphonate (Unstable) Hydrolysis->HPhos Morph Free Morpholine (Volatile) Hydrolysis->Morph

Caption: Chemical degradation pathways. Hydrolysis cleaves the P-N bond, releasing morpholine, while oxidation attacks the phosphorus center.

References

  • Exeter Analytical. (2023). Handling Refractory Materials in CHN Analysis: The Role of Combustion Aids. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2008). Microanalysis: Guidelines for Organophosphorus Compounds. Retrieved from [Link][1]

  • American Chemical Society (ACS). (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands. Retrieved from [Link][1]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4,4'-(Phenylphosphanediyl)dimorpholine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling specialized reagents such as 4,4'-(Phenylphosphanediyl)dimorpholine, a comprehensive understanding of its properties and the associated risks is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Understanding the Hazard Profile

4,4'-(Phenylphosphanediyl)dimorpholine, an organophosphorus compound, requires careful handling due to its potential health hazards. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, the broader class of organophosphorus compounds and similar phosphine derivatives necessitates a cautious approach. The primary risks associated with compounds in this family include skin and eye irritation, respiratory tract irritation, and potential for allergic skin reactions.[1] Ingestion or significant absorption can also pose health risks.[1] Therefore, the selection of Personal Protective Equipment (PPE) is driven by the need to create a complete barrier against these potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

A risk-based approach is essential when selecting PPE for handling 4,4'-(Phenylphosphanediyl)dimorpholine. The following table summarizes the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent direct skin contact. Organophosphorus compounds can potentially be absorbed through the skin.[1] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.To protect against accidental splashes or airborne particles of the compound, which can cause serious eye irritation.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for solids; organic vapor respirator for solutions or when heating)To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] The type of respirator should be selected based on the specific procedure and potential for airborne exposure.
Body Protection Laboratory coat or chemical-resistant coverallsTo protect the skin on the arms and body from accidental spills and contamination.
Footwear Closed-toe shoesTo protect the feet from spills and falling objects.

Procedural Guidance: A Step-by-Step Approach to Safety

The following workflow provides a procedural guide for the safe handling of 4,4'-(Phenylphosphanediyl)dimorpholine, from preparation to disposal. The causality behind each step is highlighted to reinforce the principles of safe laboratory practice.

Pre-Operational Phase: Preparation and Planning
  • Information Review : Before beginning any work, thoroughly review this guide and any available safety information for similar compounds. Understand the potential hazards and emergency procedures.

  • Work Area Designation : Designate a specific, well-ventilated area for handling the compound, preferably within a fume hood.

  • Gather Materials : Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible.

Operational Phase: Handling and Use
  • Donning PPE : Put on all required PPE in the correct order (e.g., lab coat, respirator, eye protection, gloves).

  • Weighing and Transfer : Handle the solid compound with care to minimize dust generation. Use a chemical fume hood for all transfers.

  • Solution Preparation : If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring : Keep the reaction vessel closed to the extent possible to minimize the release of any vapors or aerosols.

Post-Operational Phase: Decontamination and Disposal
  • Decontamination : Thoroughly clean all equipment and the work surface with an appropriate solvent, followed by soap and water.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination (e.g., remove gloves last, turning them inside out).

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of 4,4'-(Phenylphosphanediyl)dimorpholine and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste : Unused or waste 4,4'-(Phenylphosphanediyl)dimorpholine should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[2] Do not mix with general laboratory trash.

  • Disposal Protocol : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[1] Remove any contaminated clothing.

  • Eye Contact : Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling of 4,4'-(Phenylphosphanediyl)dimorpholine.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase cluster_emergency Emergency Protocol Prep1 Review Safety Guide & Hazard Information Prep2 Designate Well-Ventilated Work Area (Fume Hood) Prep1->Prep2 Prep3 Assemble All PPE & Handling Equipment Prep2->Prep3 Ops1 Don PPE Correctly Prep3->Ops1 Ops2 Handle Solid Carefully to Minimize Dust Ops1->Ops2 Ops3 Prepare Solutions in Fume Hood Ops2->Ops3 Post1 Decontaminate Equipment & Work Surface Ops3->Post1 Post2 Dispose of Waste in Labeled Hazardous Waste Container Post1->Post2 Post3 Doff PPE to Avoid Contamination Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4 Emergency Exposure Event Action Follow First Aid Procedures (Skin, Eyes, Inhalation) & Seek Medical Attention Emergency->Action

Caption: Workflow for the safe handling of 4,4'-(Phenylphosphanediyl)dimorpholine.

By adhering to these detailed protocols and understanding the rationale behind them, researchers can confidently and safely utilize 4,4'-(Phenylphosphanediyl)dimorpholine in their critical work, fostering a culture of safety and scientific excellence.

References

  • Redox. (2021, April 29). Safety Data Sheet Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. Retrieved from [Link]

Sources

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